2-Amino-6-fluorobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUXPZQUXVJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313051 | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-40-3 | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 348-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Amino-6-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzothiazole is a fluorinated heterocyclic amine that serves as a key building block in medicinal chemistry and materials science. Its structural features, including the benzothiazole core, an amino group, and a fluorine substituent, impart unique physicochemical properties that are critical for its application in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the behavior of the compound in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery.
| Property | Value | Reference(s) |
| CAS Number | 348-40-3 | [1][2][3] |
| Molecular Formula | C₇H₅FN₂S | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [1][4] |
| Appearance | White to off-white or tan crystalline powder | [1][5] |
| Melting Point | 179 - 185 °C | [3] |
| Boiling Point | 312 °C at 760 mmHg | [1][5] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| logP (XLogP3) | 2.3 | [1][4] |
| pKa | Estimated to be in the range of 4-5 (based on related 2-aminobenzothiazoles) | |
| Solubility | Soluble in methanol. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute initially.
-
As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.
Boiling Point Determination
The boiling point of this compound can be determined using the distillation method.
Methodology:
-
A small quantity of this compound is placed in a distillation flask.
-
The flask is heated gently in a heating mantle.
-
The vapor temperature is monitored with a thermometer placed at the vapor outlet of the flask.
-
The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. The pressure should be recorded, and if not at 760 mmHg, a correction can be applied.
Solubility Determination
The qualitative solubility of this compound in various solvents can be determined by direct observation.
Methodology:
-
A small, accurately weighed amount of this compound (e.g., 1 mg) is placed in a test tube.
-
A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, methanol, acetone, etc.) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
logP Determination
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It can be determined using the shake-flask method followed by UV-Vis spectrophotometry or HPLC analysis.
Methodology:
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water are mixed in a separatory funnel, and the this compound solution is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Logical Workflow
The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of this compound.
Biological Context and Signaling Pathways
While this compound is a valuable scaffold for the synthesis of bioactive molecules, specific studies detailing its direct interaction with and modulation of signaling pathways are not extensively documented. However, the broader class of 2-aminobenzothiazole derivatives has been investigated for various therapeutic applications, including as anticancer agents. Some derivatives have been shown to interact with key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[6][7][8] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been identified as a privileged structure in the design of inhibitors targeting kinases within these pathways.[9] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound itself.
This guide provides a foundational understanding of the physicochemical properties of this compound. This knowledge is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery. The provided experimental protocols offer a starting point for the accurate and reliable determination of these essential parameters.
References
- 1. echemi.com [echemi.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. A18383.06 [thermofisher.com]
- 4. This compound | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Amino-6-fluorobenzothiazole: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties of 2-Amino-6-fluorobenzothiazole, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a synthetic workflow.
Spectroscopic Data Analysis
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly available in numerical format. Interpretation based on spectral images. | Aromatic Protons (Ar-H), Amine Protons (NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in numerical format. Interpretation based on spectral images. | Aromatic and Heterocyclic Carbons |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3435 - 3254 | N-H stretch (amine)[1] |
| 3043 | C-H stretch (aromatic)[1] |
| 1615 | C=N stretch (thiazole ring)[1] |
| 1059 | C=S stretch[1] |
| 715 | C-F stretch[1] |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 168 | Major Peak | Molecular Ion [M]⁺[2] |
| 141 | Significant Peak | Fragment |
| 114 | Significant Peak | Fragment[2] |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data and for the synthesis of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra were recorded on a Varian CFT-20 or equivalent spectrometer.[2] The sample was dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using the KBr wafer technique.[2] A small amount of the solid sample was finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were obtained using a GC-MS (Gas Chromatography-Mass Spectrometry) instrument. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrum was recorded under electron ionization (EI) conditions.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.
Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway of this compound.
References
Unveiling the Solid-State Architecture of 2-Amino-6-fluorobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-Amino-6-fluorobenzothiazole, a molecule of significant interest in medicinal chemistry. The benzothiazole scaffold is a well-established pharmacophore, and understanding the three-dimensional arrangement of its derivatives is crucial for rational drug design and development. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and explores the potential biological relevance of this class of compounds.
Crystal Structure and Molecular Geometry
The solid-state structure of this compound (C7H5FN2S) has been elucidated by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system belonging to the space group P2₁/c.[1] The molecule exhibits a planar conformation, a common feature for fused aromatic ring systems.
The crystal packing is characterized by an amphiphilic layer-like structure.[1] Molecules are organized into hydrophilic and hydrophobic layers. The hydrophilic interactions are dominated by hydrogen bonding. Specifically, the amino group acts as a hydrogen bond donor, with both hydrogen atoms participating in N-H···N hydrogen bonds.[1] One hydrogen bond forms a dimer around an inversion center, while the other creates chains of weaker interactions.[1] Notably, the fluorine atom does not participate as a hydrogen-bond acceptor in this structure.[1] The hydrophobic interactions contribute to the overall stability of the crystal lattice.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₇H₅FN₂S |
| Formula Weight | 168.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.861 (3) |
| b (Å) | 3.980 (5) |
| c (Å) | 11.926 (2) |
| β (°) | 93.21 (2) |
| Volume (ų) | 704.2 (9) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.586 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.111 |
Data sourced from the International Union of Crystallography.[1]
Experimental Protocols
Synthesis of this compound
A common and established method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.
General Procedure:
-
p-Fluoroaniline and potassium thiocyanate are dissolved in glacial acetic acid.
-
The solution is cooled, typically to below 10°C.
-
A solution of bromine in glacial acetic acid is added dropwise while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The resulting hydrobromide salt precipitates and is collected by filtration.
-
The salt is dissolved in hot water and neutralized with an ammonia solution to precipitate the free base, this compound.
-
The crude product is then purified by recrystallization, for example, from an ethanol/water mixture.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by recrystallization.
Procedure:
The commercially available this compound was recrystallized from 95% ethyl alcohol.[1] Slow evaporation of the solvent at room temperature can yield high-quality single crystals.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure involves the following key steps, as outlined in the provided workflow diagram.
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a diffractometer, such as an Enraf-Nonius CAD-4, equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1] Data is typically collected at a controlled temperature.
-
Data Reduction: The raw diffraction intensities are processed to calculate the structure factor amplitudes. This includes corrections for Lorentz and polarization effects. An absorption correction may also be applied.[1]
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method against the experimental structure factors.[1] Hydrogen atoms can often be located in the difference Fourier map.[1]
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Biological Context and Signaling Pathways
While the specific signaling pathways for this compound are not extensively documented, the broader class of 2-aminobenzothiazoles is recognized as a "privileged scaffold" in drug discovery, exhibiting a wide range of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.
In the context of oncology, 2-aminobenzothiazole derivatives have been shown to target key signaling pathways implicated in cancer progression. One of the most critical pathways is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. Some 2-aminobenzothiazole derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR. By inhibiting these enzymes, they can disrupt downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.
Another important target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling cascades that promote cell proliferation.
The following diagram provides a generalized representation of how 2-aminobenzothiazole derivatives can modulate these cancer-related signaling pathways.
Conclusion
The crystal structure of this compound reveals a well-ordered solid-state architecture governed by hydrogen bonding and hydrophobic interactions. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development. The established biological activities of the broader 2-aminobenzothiazole class, particularly as inhibitors of key signaling pathways in cancer, underscore the therapeutic potential of this scaffold. Further investigation into the specific biological targets of this compound is warranted to fully elucidate its pharmacological profile and guide the design of novel therapeutic agents.
References
Solubility Profile of 2-Amino-6-fluorobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility of 2-Amino-6-fluorobenzothiazole in common laboratory solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.
Core Data Summary
To facilitate research and development, the following table summarizes the currently available solubility information. It is recommended that researchers experimentally determine quantitative solubility in solvents relevant to their specific applications.
| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility |
| Water | H₂O | 10.2 | Data not available | Presumed low |
| Methanol | CH₃OH | 5.1 | Data not available | Soluble[1] |
| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available |
| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. This method is based on the common "shake-flask" technique, which is a reliable and widely used approach.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a known volume of an appropriate solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Workflow for Solubility Determination
Logical Framework for Solubility Classification
For a rapid, qualitative assessment of solubility, a systematic approach can be employed. This can be particularly useful in early-stage research to quickly categorize the compound's behavior in different types of solvents.
References
Biological Screening of 2-Amino-6-fluorobenzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of 2-amino-6-fluorobenzothiazole derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various this compound derivatives against different targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Hydrazine based benzothiazole 11 | HeLa (cervical cancer) | 2.41 | Doxorubicin | 2.05 | [1][2] |
| Hydrazine based benzothiazole 11 | COS-7 (kidney fibroblast) | 4.31 | Doxorubicin | 3.04 | [1][2] |
| Sulphonamide based BTA 40 | MCF-7 (breast cancer) | 34.5 | - | - | [1][2] |
| Sulphonamide based BTA 40 | HeLa (cervical cancer) | 44.15 | - | - | [1][2] |
| Sulphonamide based BTA 40 | MG63 (osteosarcoma) | 36.1 | - | - | [1][2] |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (non-small cell lung cancer) | 0.718 | - | - | [1] |
| Naphthalimide derivative 66 | HT-29 (colon cancer) | 3.72 ± 0.3 | - | - | [1][2] |
| Naphthalimide derivative 66 | A549 (lung cancer) | 4.074 ± 0.3 | - | - | [1][2] |
| Naphthalimide derivative 66 | MCF-7 (breast cancer) | 7.91 ± 0.4 | - | - | [1][2] |
| Naphthalimide derivative 67 | HT-29 (colon cancer) | 3.47 ± 0.2 | - | - | [2] |
| Naphthalimide derivative 67 | A549 (lung cancer) | 3.89 ± 0.3 | - | - | [2] |
| Naphthalimide derivative 67 | MCF-7 (breast cancer) | 5.08 ± 0.3 | - | - | [2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Citation |
| 4b | Staphylococcus aureus | Good Activity | - | - | [3] |
| 4d | Bacillus subtilis | Good Activity | - | - | [3] |
| 4e | Escherichia coli | Good Activity | - | - | [3] |
| D1 | Escherichia coli | Potent Activity | - | - | [4][5] |
| D1 | Staphylococcus aureus | Good Activity | - | - | [4][5] |
| D2 | Pseudomonas aeruginosa | Better Activity | - | - | [4] |
| D3 | Staphylococcus aureus | Better Activity | - | - | [4][5] |
| D4 | Staphylococcus epidermidis | Better Activity | - | - | [4] |
| 1n | - | - | Candida albicans | MIC: 4-8 µg/mL | [6] |
| 1o | - | - | Candida parapsilosis | MIC: 4-8 µg/mL | [6] |
| 1o | - | - | Candida tropicalis | MIC: 4-8 µg/mL | [6] |
Note: "Good," "Better," and "Potent" activities are as described in the source literature and are qualitative. MIC = Minimum Inhibitory Concentration.
Table 3: Enzyme Inhibition Activity of this compound Derivatives
| Compound/Derivative | Enzyme | IC50 (µg/mL) | Citation |
| 6-phenylbenzo[d]thiazole-2-amine 3e | Urease | 26.35 | [7] |
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine 3c | Urease | 28.57 | [7] |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and vehicle controls are also included. The plates are then incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antibacterial Activity Screening: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to the synthesized compounds.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the this compound derivative. The disks are then placed on the surface of the inoculated agar plate. A standard antibiotic disk and a blank disk (with solvent only) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Serial Dilution: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by this compound derivatives and the general workflows of the described experimental protocols.
Signaling Pathway Diagrams
Certain this compound derivatives have been reported to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Focal Adhesion Kinase (FAK).
Caption: VEGFR-2 signaling pathway and potential inhibition.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
Caption: FAK signaling pathway and potential inhibition.
Caption: Urease enzyme inhibition.
Experimental Workflow Diagrams
Caption: MTT assay experimental workflow.
Caption: Kirby-Bauer disk diffusion workflow.
Caption: Minimum Inhibitory Concentration (MIC) workflow.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. assaygenie.com [assaygenie.com]
- 7. aacrjournals.org [aacrjournals.org]
In Silico Docking of 2-Amino-6-fluorobenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico molecular docking studies of 2-amino-6-fluorobenzothiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects.[1][2] Molecular docking simulations are a crucial computational tool in drug discovery, offering insights into the potential binding modes and affinities of these derivatives with various biological targets. This allows for the rational design and optimization of lead compounds.
Core Concepts in Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The goal is to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a macromolecular target, typically a protein. This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective drug candidates.
Experimental Protocols: A Step-by-Step Approach
The following sections detail the typical methodologies employed in the in silico docking of this compound derivatives, based on protocols described in the scientific literature.
Protein Preparation
The initial step involves the preparation of the target protein structure, which is typically obtained from the Protein Data Bank (PDB).
-
Receptor Selection: The choice of the target protein is dictated by the therapeutic area of interest. For 2-aminobenzothiazole derivatives, common targets include protein kinases (e.g., PI3Kγ, EGFR), enzymes involved in neurodegenerative diseases (e.g., Acetylcholinesterase), and microbial enzymes (e.g., DNA gyrase, DHPS).[1][3][4][5][6]
-
Structure Refinement: The downloaded PDB file often requires cleaning. This includes the removal of water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4.
-
Energy Minimization: The protein structure is then subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.
Ligand Preparation
The this compound derivatives (ligands) also require careful preparation.
-
2D to 3D Conversion: The 2D structures of the derivatives are sketched using chemical drawing software and then converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized to obtain their most stable, low-energy conformation.
-
Charge and Torsion Angle Assignment: Appropriate partial charges are assigned to the atoms, and rotatable bonds are defined.
Molecular Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed using software like AutoDock Vina or Molegro Virtual Docker.[2][7]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Algorithm: The chosen software employs a specific algorithm (e.g., a genetic algorithm in AutoDock) to explore various possible conformations and orientations of the ligand within the grid box.
-
Scoring Function: A scoring function is used to evaluate the binding affinity of each generated pose. The output is typically a docking score or binding energy, usually in kcal/mol.[8] Lower (more negative) values generally indicate a more favorable binding interaction.
Analysis of Docking Results
The final step involves the analysis of the docking results.
-
Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues. Key interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Correlation with Experimental Data: The docking scores and predicted binding modes are often correlated with experimental data, such as IC50 values from in vitro assays, to validate the computational model.[3][9]
Data Presentation: Quantitative Docking Results
The following tables summarize quantitative data from various in silico docking studies of 2-aminobenzothiazole and related derivatives.
Table 1: Docking Scores of Fluoro-Nitro Benzothiazolourea Analogs against Acetylcholinesterase (PDB: 4EY7) [3]
| Compound | Docking Score (kcal/mol) |
| Derivative 55(III) | -9.7 to -11.2 |
| Derivative 55(III)b | -9.7 to -11.2 |
| Derivative 55(I)d | -9.7 to -11.2 |
| Derivative 55(II)a | -9.7 to -11.2 |
| Derivative 55(II)d | -9.7 to -11.2 |
| Derivative 55(II)f | -9.7 to -11.2 |
| Derivative 55(II)g | -9.7 to -11.2 |
| Donepezil (Standard) | -11.6 |
Table 2: Binding Affinity of 2-Amino-6-trifluoromethoxy Benzothiazole Derivatives against Acetylcholinesterase [10]
| Compound | Binding Energy (kcal/mol) |
| IIIa | -8.9 |
| Donepezil (Standard) | -10.6 |
Table 3: Binding Affinity of 2-Aminobenzothiazole Derivatives against PPARγ [8]
| Compound | Binding Free Energy (ΔG, kcal/mol) |
| 3b | -7.8 |
| 4y | -8.4 |
Table 4: Docking Scores of N-substituted Thiazole Derivatives as FabH Inhibitors [7]
| Compound | MolDock Score |
| S2 | -102.612 to -144.236 |
| S5 | -102.612 to -144.236 |
| S6 | -102.612 to -144.236 |
| S7 | -102.612 to -144.236 |
| S8 | -102.612 to -144.236 |
| S9 | -102.612 to -144.236 |
| Griseofulvin (Standard) | -90.94 |
Mandatory Visualizations
Experimental Workflow for In Silico Docking
Caption: A generalized workflow for in silico molecular docking studies.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a key target for anticancer drug development. Several 2-aminobenzothiazole derivatives have been investigated as inhibitors of components of this pathway, particularly PI3K.[1][9]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of derivatives.
Conclusion
In silico docking studies are an indispensable component of modern drug discovery, providing a rapid and cost-effective means to screen and prioritize potential drug candidates. For this compound derivatives, these computational approaches have been instrumental in identifying promising compounds and elucidating their potential mechanisms of action against a variety of therapeutic targets. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. The continued application of these in silico techniques will undoubtedly accelerate the translation of these promising derivatives into clinical candidates.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2-Amino-6-fluorobenzothiazole: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-fluorobenzothiazole core is a privileged heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique chemical properties and ability to interact with a variety of biological targets have made it a valuable scaffold for the development of novel therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of the this compound Scaffold
The primary synthetic route to this compound involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][2] This method, a variation of the Hugershoff reaction, provides a reliable and scalable approach to obtaining the core scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath to below room temperature.[1]
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice water and neutralize it with an ammonia solution to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2]
Applications in Medicinal Chemistry
The this compound scaffold has been extensively explored for its potential in treating a range of diseases, most notably cancer, Alzheimer's disease, and microbial infections.
Anticancer Activity
Derivatives of this compound have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][4][5] The proposed mechanism of action for some of these compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] This leads to the induction of cytochrome P450 enzymes, which metabolize the benzothiazole derivatives into cytotoxic products that can induce DNA damage in cancer cells.[4]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted methoxybenzamide benzothiazole | A549 (Lung) | 1.1 - 8.8 | [6] |
| Substituted methoxybenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [6] |
| Substituted methoxybenzamide benzothiazole | HeLa (Cervical) | 1.1 - 8.8 | [6] |
| Substituted chloromethylbenzamide benzothiazole | A549 (Lung) | 1.1 - 8.8 | [6] |
| Substituted chloromethylbenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [6] |
| Substituted chloromethylbenzamide benzothiazole | HeLa (Cervical) | 1.1 - 8.8 | [6] |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [3] |
| Naphthalimide derivative 66 | A549 (Lung) | 4.074 ± 0.3 | [3] |
| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 ± 0.4 | [3] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [3] |
| Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 | [3] |
| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | [3] |
| Indole based hydrazine carboxamide 12 | HT29 (Colon) | 0.015 | [3] |
| Indole based hydrazine carboxamide 12 | H460 (Lung) | 0.28 | [3] |
| Indole based hydrazine carboxamide 12 | A549 (Lung) | 1.53 | [3] |
| Indole based hydrazine carboxamide 12 | MDA-MB-231 (Breast) | 0.68 | [3] |
| OMS5 | A549 (Lung) | 22.13 - 61.03 | [5] |
| OMS5 | MCF-7 (Breast) | 22.13 - 61.03 | [5] |
| OMS14 | A549 (Lung) | 22.13 - 61.03 | [5] |
| OMS14 | MCF-7 (Breast) | 22.13 - 61.03 | [5] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Other signaling pathways implicated in the anticancer effects of benzothiazole derivatives include the PI3K/Akt/mTOR and EGFR pathways.[5]
PI3K/Akt/mTOR Signaling Pathway Inhibition.
EGFR Signaling Pathway Inhibition.
Alzheimer's Disease
The this compound scaffold has also shown promise in the development of multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease.[7] These compounds are designed to interact with multiple targets involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).
Table 2: Activity of this compound Derivatives in Alzheimer's Disease Models
| Compound/Derivative | Target | Kᵢ (µM) | IC50 (µM) | Reference |
| Compound 4b | Histamine H₃ Receptor | 0.012 | - | [7] |
| Compound 3s | Histamine H₃ Receptor | 0.036 | - | [7] |
| Compound 3s | AChE | - | 6.7 | [7] |
| Compound 3s | BuChE | - | 2.35 | [7] |
| Compound 3s | MAO-B | - | 1.6 | [7] |
| Unlabeled Compound 2 | Aβ fibrils | 10.0 ± 1.0 nM | - | [8] |
| Unlabeled Compound 3 | Aβ fibrils | 4.1 ± 0.3 nM | - | [8] |
| Unlabeled Compound 6 | Aβ fibrils | 3.8 ± 0.4 nM | - | [8] |
This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound derivatives
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the AChE enzyme solution, DTNB, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding the substrate (ATCI).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cholinergic Signaling and AChE Inhibition.
Kinase Inhibition
The 2-aminobenzothiazole scaffold has also been identified as a template for the development of potent kinase inhibitors.[9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Table 3: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | pan-Src | nanomolar to subnanomolar | [9] |
| KST016366 | ABL kinase (wild type) | 52.7 | [10] |
| KST016366 | ABL T315I mutant | 53.3 | [10] |
| KST016366 | DDR1 | 26.5 | [10] |
| Pazopanib | VEGFR1 | 10 | [] |
| Pazopanib | VEGFR2 | 30 | [] |
| Pazopanib | VEGFR3 | 47 | [] |
| Pazopanib | PDGFR | 84 | [] |
| Pazopanib | FGFR | 74 | [] |
| Pazopanib | c-Kit | 140 | [] |
| Cabozantinib | VEGFR2 | 0.035 | [] |
| Cabozantinib | c-Met | 1.3 | [] |
| Cabozantinib | Ret | 4 | [] |
| Cabozantinib | Kit | 4.6 | [] |
| Bosutinib | Src | 1.2 | [] |
| Bosutinib | Abl | 1 | [] |
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate
-
ATP (adenosine triphosphate)
-
Assay buffer
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. The information presented in this technical guide, including the compiled quantitative data, detailed experimental protocols, and illustrative signaling pathways, is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. benchchem.com [benchchem.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Step-by-Step Protocol for the Synthesis of 2-Amino-6-fluorobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the laboratory synthesis of 2-Amino-6-fluorobenzothiazole, a key building block in medicinal chemistry. The synthesis is based on the Hugershoff reaction, which involves the electrophilic cyclization of a substituted aniline in the presence of a thiocyanate salt and a halogen.[1][2] This protocol outlines the necessary reagents, equipment, safety precautions, and a comprehensive procedure for the reaction, work-up, and purification to yield the target compound.
Introduction
This compound is a heterocyclic amine derivative widely utilized as a versatile intermediate in the synthesis of pharmacologically active molecules. Its structure is a core component in various compounds investigated for anticancer, antifungal, and neuroprotective activities. The procedure detailed below is a common and effective laboratory-scale method for its preparation from 4-fluoroaniline.[2][3]
Reaction Scheme
The synthesis proceeds via the reaction of 4-fluoroaniline with potassium thiocyanate and bromine in a glacial acetic acid solvent. The aniline undergoes thiocyanation followed by an intramolecular electrophilic cyclization to form the benzothiazole ring.
Materials and Equipment
Reagents and Chemicals:
-
4-Fluoroaniline (C₆H₆FN)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask (250 mL or 500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Heating mantle or oil bath
-
Rotary evaporator (optional)
Experimental Protocol
a. Reaction Setup
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath. Ensure the setup is in a well-ventilated fume hood.
-
To the flask, add glacial acetic acid (e.g., 30 mL) and cool the solvent to below room temperature, ideally between 0-10°C.[3]
b. Addition of Reactants
-
Dissolve 4-fluoroaniline (e.g., 0.2 mol, 22.22 g) in the cooled glacial acetic acid in the reaction flask.
-
Separately, dissolve potassium thiocyanate (e.g., 0.8 mol, 77.72 g) in glacial acetic acid (e.g., 50 mL) and add this solution to the reaction mixture.[3] Stir the resulting suspension.
-
Prepare a solution of bromine (e.g., 0.2 mol, 10.2 mL) in glacial acetic acid (e.g., 30 mL).[3]
-
Slowly add the bromine solution dropwise to the stirred reaction mixture via the dropping funnel.[3][4] Crucially, maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition to control the exothermic reaction. [3]
c. Reaction
-
After the complete addition of bromine, continue stirring the mixture in the ice bath for approximately 2 hours.[3]
-
Remove the ice bath and allow the mixture to stir at room temperature for an additional 10-12 hours to ensure the reaction goes to completion.[3]
d. Work-up and Isolation
-
Pour the reaction mixture slowly into a large beaker containing crushed ice and water. This will precipitate the crude product.
-
Neutralize the solution by carefully adding concentrated ammonium hydroxide. The mixture should be made alkaline.[5] A solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid thoroughly with cold water to remove any inorganic salts.
e. Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]
-
Dissolve the crude solid in a minimum amount of hot ethanol. If the solution has color, activated carbon (Norit) can be added, and the hot suspension filtered.[5]
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry them under vacuum.[5]
f. Characterization
-
Melting Point: Determine the melting point of the dried crystals. The literature value for this compound is approximately 187-190°C.[3]
-
Spectroscopy: Confirm the structure using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Summary
The following table summarizes the typical quantities and expected results for this synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Fluoroaniline | 0.2 mol (22.22 g) | Starting material |
| Potassium Thiocyanate | 0.8 mol (77.72 g) | Thiocyanate source |
| Bromine | 0.2 mol (10.2 mL) | Oxidizing/Cyclizing agent |
| Solvent | ||
| Glacial Acetic Acid | ~80 mL | Reaction medium |
| Reaction Conditions | ||
| Temperature | 0-10°C (addition), then RT | Critical for safety and yield |
| Reaction Time | ~12-14 hours | |
| Product | ||
| Theoretical Yield | 33.64 g | Based on 4-fluoroaniline |
| Expected Yield | 70-90% | Literature yields can vary |
| Appearance | Pale yellow solid/crystals | [3] |
| Melting Point | 187-190 °C | [3] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the use of toxic and corrosive reagents.
-
4-Fluoroaniline: Harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[6][7] Avoid all personal contact, including inhalation.[6]
-
Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme care. Avoid inhalation of vapors.
-
Glacial Acetic Acid: Corrosive and causes burns. Avoid contact with skin and eyes.
-
Ammonium Hydroxide: Corrosive and has a pungent, irritating odor. Use with adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
Synthesis of 2-Amino-6-fluorobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-6-fluorobenzothiazole, a key intermediate in the development of various pharmacologically active compounds.
Introduction
This compound is a heterocyclic amine containing a fluorine-substituted benzothiazole core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The following protocols detail the synthesis of this valuable building block from readily available starting materials.
Synthesis Overview
The primary and most widely used method for the synthesis of this compound is the oxidative cyclization of a thiourea derivative formed in situ from 4-fluoroaniline. This reaction, a variation of the Hugerschoff reaction, involves the treatment of 4-fluoroaniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like glacial acetic acid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroaniline | [1] |
| Reagents | Potassium Thiocyanate, Bromine, Glacial Acetic Acid | [1] |
| Product | This compound | [1] |
| Molecular Formula | C₇H₅FN₂S | |
| Molecular Weight | 168.19 g/mol | |
| CAS Number | 348-40-3 | |
| Reported Yield | 89% | [1] |
| Melting Point | 183-185 °C | |
| Appearance | Pale yellow solid | [1] |
Experimental Protocols
Synthesis of this compound from 4-Fluoroaniline
This protocol is adapted from a common synthetic method for 2-aminobenzothiazoles.[1]
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid (CH₃COOH)
-
Ammonia solution (concentrated)
-
Ethanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.4 mol) in portions.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Bromination: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (20 mL). Add this solution dropwise from the dropping funnel to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for 10-12 hours.
-
Work-up:
-
Pour the reaction mixture into crushed ice (500 g) with stirring.
-
Neutralize the mixture with a concentrated ammonia solution to a pH of approximately 6-7.
-
A precipitate of this compound will form.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Hugerschoff Synthesis
The synthesis proceeds via the Hugerschoff reaction mechanism. The key steps are the formation of a phenylthiourea intermediate, followed by electrophilic attack of bromine and subsequent intramolecular cyclization.[2][3]
Caption: Proposed reaction mechanism for the synthesis.
References
Application Notes and Protocols for PET Imaging of Amyloid Plaques Using 2-Amino-6-fluorobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. Positron Emission Tomography (PET) has emerged as a crucial in vivo imaging modality for the detection and quantification of these plaques, aiding in the early diagnosis of AD and the evaluation of anti-amyloid therapies. Benzothiazole derivatives, structurally related to the amyloid-binding dye Thioflavin T, have shown significant promise as PET tracers for imaging Aβ plaques. This document provides detailed application notes and protocols for the use of 2-Amino-6-fluorobenzothiazole derivatives in this context, focusing on their synthesis, radiolabeling, and evaluation in preclinical models.
Featured Compound Class: 2-Aryl-6-fluorobenzothiazoles
A prominent derivative within this class is 2-(4'-methylaminophenyl)-6-fluorobenzothiazole. This compound and its analogues have demonstrated high binding affinity for Aβ plaques and favorable pharmacokinetic properties for PET imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound derivatives and related compounds from published studies.
Table 1: In Vitro Binding Affinity of Benzothiazole Derivatives for Amyloid-β
| Compound | Target | Assay Method | Ki (nM) | Kd (nM) | Reference |
| 2-(4'-methylaminophenyl)-6-fluorobenzothiazole | Aβ Aggregates | Competition assay vs. [125I]IMPY | 5.5 | - | [1] |
| 6-Amino-2-(4'-fluorophenyl)-1,3-benzothiazole | Aβ Fibrils | Competition assay vs. [125I]IMPY | 10.0 ± 1.0 | - | |
| 2-(4'-Methylaminophenyl)benzothiazole (BTA-1) | Aβ Fibrils | Saturation binding with [3H]BTA-1 | - | 5.8 ± 0.90 | [1] |
Table 2: Radiolabeling and In Vivo Performance of [18F]-labeled Benzothiazole Derivatives
| Radiotracer | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Brain Uptake (2 min post-injection, %ID/g) | Brain Washout (60 min / 2 min ratio) | Reference |
| [18F]2-(4'-methylaminophenyl)-6-fluorobenzothiazole | 19-40 | 85-118 | High (not specified) | Rapid | [1] |
| [18F]6-Amino-2-(4'-fluorophenyl)-1,3-benzothiazole | 10.5 ± 5.2 | 72 | 13.97 ± 0.63 | 14.2 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-fluorobenzothiazole Precursors
This protocol describes the synthesis of the non-radioactive precursor required for radiolabeling.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-(methylamino)benzaldehyde)
-
Reducing agent (e.g., sodium bisulfite)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
To a solution of this compound in a suitable solvent, add the substituted benzaldehyde.
-
Add a reducing agent to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl-6-fluorobenzothiazole precursor.
Protocol 2: [18F]Radiolabeling of 2-Aryl-6-fluorobenzothiazoles
This protocol outlines the nucleophilic substitution reaction for the incorporation of 18F.
Materials:
-
Precursor (e.g., nitro or trimethylammonium salt derivative of 2-aryl-6-fluorobenzothiazole)
-
[18F]Fluoride
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K2CO3)
-
Anhydrous solvent (e.g., dimethyl sulfoxide - DMSO)
-
Automated radiosynthesis module or shielded hot cell
-
HPLC system for purification
Procedure:
-
Produce [18F]fluoride via a cyclotron and trap it on an anion-exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
-
Dissolve the precursor in anhydrous DMSO and add it to the dried [18F]fluoride.
-
Heat the reaction mixture at 120-150°C for 10-20 minutes.
-
Cool the reaction mixture and dilute with water.
-
Purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction containing the [18F]-labeled product.
-
Formulate the final product in a sterile solution for injection (e.g., saline with a small percentage of ethanol).
Protocol 3: In Vitro Autoradiography on Brain Tissue Sections
This protocol details the procedure for assessing the binding of the radiotracer to amyloid plaques in postmortem brain tissue.
Materials:
-
Cryostat
-
Microscope slides
-
Postmortem human Alzheimer's disease and control brain tissue sections (10-20 µm thick)
-
[18F]-labeled 2-aryl-6-fluorobenzothiazole
-
Incubation buffer (e.g., phosphate-buffered saline - PBS)
-
Washing buffer (e.g., cold PBS)
-
Phosphor imaging screen or digital autoradiography system
Procedure:
-
Mount frozen brain tissue sections onto microscope slides.
-
Pre-incubate the sections in PBS for 10 minutes at room temperature.
-
Incubate the sections with a solution of the [18F]-labeled tracer (e.g., 0.1-1 nM) in PBS for 60 minutes at room temperature.
-
For non-specific binding determination, co-incubate adjacent sections with the radiotracer and a high concentration (e.g., 10 µM) of a non-radioactive inhibitor (e.g., the precursor compound).
-
Wash the sections twice for 5 minutes each in cold PBS.
-
Briefly dip the slides in distilled water to remove buffer salts.
-
Air-dry the slides completely.
-
Expose the dried sections to a phosphor imaging screen overnight.
-
Scan the screen using a phosphor imager to visualize the distribution of radioactivity.
Protocol 4: In Vivo PET Imaging in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes the procedure for performing a PET scan in an animal model to assess brain uptake and clearance of the radiotracer.
Materials:
-
Transgenic mouse model of AD (e.g., APP/PS1) and wild-type control mice
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
-
[18F]-labeled 2-aryl-6-fluorobenzothiazole solution for injection
-
Animal monitoring equipment (respiration, temperature)
Procedure:
-
Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place the mouse on the scanner bed and secure its head in a stereotaxic holder to minimize motion.
-
Insert a catheter into the tail vein for tracer injection.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of the [18F]-labeled tracer (e.g., 5-10 MBq) via the tail vein catheter.
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
Monitor the animal's vital signs throughout the scan.
-
After the scan, allow the animal to recover from anesthesia.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a standard MRI template for anatomical reference.
-
Analyze the images to determine the time-activity curves in different brain regions and calculate the Standardized Uptake Value (SUV).
Visualizations
References
Application Notes and Protocols for Radiolabeling 2-Amino-6-fluorobenzothiazole with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis, purification, and quality control of [¹⁸F]2-amino-6-fluorobenzothiazole, a potential Positron Emission Tomography (PET) tracer. The 2-aminobenzothiazole scaffold has been identified in compounds with various biological activities, including potential as anticancer agents. This radiolabeled probe could serve as a valuable tool for in vivo imaging and drug development research. The proposed radiosynthesis is based on the nucleophilic substitution of a diaryliodonium salt precursor, a method that has proven effective for the radiofluorination of analogous benzothiazole derivatives.[1]
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo.[1] The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in oncology.[2] Radiolabeling this compound with the positron-emitting radionuclide Fluorine-18 (¹⁸F, t½ = 109.7 min) would enable the in vivo evaluation of its pharmacokinetic and pharmacodynamic properties, and its potential as a targeted imaging agent.
This document outlines a proposed method for the synthesis of [¹⁸F]this compound, leveraging established radiofluorination chemistry of related compounds.[1] Detailed protocols for the radiosynthesis, purification, and quality control are provided to guide researchers in the production of this novel radiotracer.
Proposed Radiolabeling Strategy
The proposed synthesis of [¹⁸F]this compound involves a one-step nucleophilic aromatic substitution reaction on a diaryliodonium salt precursor. This method is chosen for its typically high radiochemical yields and specificity.[1][3] The amino group of the benzothiazole requires protection during the synthesis of the iodonium salt precursor and subsequent radiolabeling to prevent side reactions. A Boc-protecting group is suggested due to its stability and ease of removal under acidic conditions.
Precursor Synthesis
A plausible, though not explicitly documented, route to the required diaryliodonium salt precursor is proposed. This would involve the synthesis of a Boc-protected 2-amino-6-iodobenzothiazole, followed by its reaction with an appropriate organotin or boronic acid reagent in the presence of an iodine(III) oxidant to form the diaryliodonium salt.
Radiolabeling Workflow
The general workflow for the radiolabeling of this compound with ¹⁸F is depicted in the following diagram.
Experimental Protocols
General Considerations
-
All reagents and solvents should be of high purity and handled under anhydrous conditions where specified.
-
Radiosynthesis should be performed in a shielded hot cell using an automated synthesis module.
-
All quality control tests should be performed according to established pharmacopeia guidelines.[4][5][6]
Production of [¹⁸F]Fluoride
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]H₂O in a cyclotron. The resulting aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).
Radiosynthesis of [¹⁸F]this compound
-
Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]fluoride is eluted from the anion exchange cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂.₂.₂) in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C to obtain the anhydrous [¹⁸F]fluoride-K₂.₂.₂-K₂CO₃ complex.
-
Radiolabeling Reaction: A solution of the Boc-protected 2-amino-6-(aryl)iodonium tosylate precursor (5-10 mg) in anhydrous dimethylformamide (DMF, 0.5 mL) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 100-120°C for 10-15 minutes.
-
Deprotection: After cooling, 1 M hydrochloric acid (0.5 mL) is added to the reaction mixture, and it is heated at 80-90°C for 5 minutes to remove the Boc protecting group.
Purification
-
Semi-preparative HPLC: The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative reverse-phase C18 HPLC column. A suitable mobile phase would be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), run with an isocratic or gradient elution.[7][8] The fraction containing the product, identified by a radioactivity detector, is collected.
-
Solid-Phase Extraction (SPE): The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and then formulated in sterile saline for injection.[7]
Quality Control
A comprehensive quality control regimen is essential to ensure the safety and efficacy of the radiopharmaceutical.[4][6]
| Test | Specification | Method |
| Appearance | Clear, colorless, free of particulate matter | Visual inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC |
| Radionuclidic Identity | Fluorine-18 | Half-life determination (109.7 ± 2 min) |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy |
| Chemical Purity | Precursor < 20 µg/mL | Analytical HPLC with UV detection |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (where V is the max. dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Incubation in culture media (e.g., TSB, FTM) |
Table 1: Quality Control Specifications for [¹⁸F]this compound.
Data Presentation
The following table summarizes the expected outcomes based on the radiolabeling of similar 2-aryl-6-fluorobenzothiazole derivatives.[1]
| Parameter | Expected Value |
| Radiochemical Yield (decay corrected) | 20 - 40% |
| Total Synthesis Time | 40 - 60 minutes |
| Specific Activity | > 85 GBq/µmol |
| Radiochemical Purity | > 95% |
Table 2: Expected Radiolabeling Performance.
Potential Application and Signaling Pathway
The 2-aminobenzothiazole scaffold is a component of molecules investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that are often dysregulated in cancer.[2] A potential application of [¹⁸F]this compound is in the imaging of tumors that overexpress a particular kinase to which this compound binds. For example, it could potentially target the PI3K/Akt/mTOR pathway, which is frequently activated in many cancers.
References
- 1. Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. iaea.org [iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges [frontiersin.org]
- 8. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-6-fluorobenzothiazole: A Versatile Scaffold for the Development of Potent Kinase Inhibitors
For Immediate Release:
[City, State] – [Date] – In the landscape of targeted cancer therapy, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective kinase inhibitors is of paramount importance. Among these, 2-amino-6-fluorobenzothiazole has emerged as a privileged building block, offering a versatile platform for the design of inhibitors targeting key kinases implicated in cancer cell signaling pathways. This application note provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
The 2-aminobenzothiazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring can significantly enhance the molecule's pharmacological properties, including increased metabolic stability and improved binding affinity to target proteins. This modification, coupled with the reactive 2-amino group that allows for diverse chemical modifications, makes this compound an attractive starting point for the development of novel therapeutics.
Kinase Targets and Therapeutic Potential
Derivatives of this compound have demonstrated inhibitory activity against a range of kinases that are critical drivers of tumorigenesis and cell proliferation. These include, but are not limited to:
-
Phosphoinositide 3-kinases (PI3Ks): Central to the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.
-
Lymphocyte-specific protein tyrosine kinase (Lck): A key signaling molecule in T-cells, making it a target for autoimmune diseases and T-cell malignancies.
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in the growth and spread of several cancer types.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Aurora Kinases: Serine/threonine kinases that are essential for mitosis, their overexpression is common in many cancers.
The ability to target these diverse kinases highlights the broad therapeutic potential of this compound-based inhibitors in oncology and beyond.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50 values) of various kinase inhibitors derived from the 2-aminobenzothiazole scaffold. This data provides a comparative overview of their potency against different kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Dasatinib | Lck | 1 | - | [1] |
| Dasatinib | Src | 0.8 | - | [1] |
| Compound 1g | CK2 | 1900 | - | [1] |
| Compound 1g | GSK3β | 670 | - | [1] |
| Compound 11 | PI3Kβ | 88.3% inhibition @ 1µM | - | [2] |
| Compound 3q | - | - | Various | [3] |
| Compound OMS5 | PI3Kγ | - | A549 (Lung) | [4] |
| Compound OMS14 | PI3Kγ | - | MCF-7 (Breast) | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their synthesis and evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound-based inhibitor.
Caption: General experimental workflow for the synthesis and evaluation of this compound-based kinase inhibitors.
Experimental Protocols
Detailed methodologies for the synthesis of a potent kinase inhibitor and its subsequent biological evaluation are provided below.
Protocol 1: Synthesis of a 2-Aminothiazole-5-carboxamide Kinase Inhibitor Intermediate
This protocol describes a key step in the synthesis of Dasatinib, a potent multi-targeted kinase inhibitor, and can be adapted for derivatives of this compound.[5]
Materials:
-
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
Procedure:
-
To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water, add N-Bromosuccinimide (NBS) to mediate the thiazole formation.
-
Following the addition of NBS, add thiourea to the reaction mixture.
-
Heat the reaction mixture to facilitate the ring closure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the desired 2-aminothiazole-5-carboxamide product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Note: This is a generalized step. For a detailed, multi-step synthesis of a specific inhibitor like Dasatinib, refer to the cited literature.[5][6]
Protocol 2: In Vitro Lck Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro potency of a test compound against Lck kinase.[6]
Materials:
-
Recombinant Lck enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase buffer (e.g., Tyrosine Kinase Buffer)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of Lck enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol details the procedure to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to inhibitor treatment.[2][5]
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor.
Conclusion
This compound represents a highly valuable and versatile scaffold for the design and synthesis of novel kinase inhibitors. Its favorable chemical properties and the ability to target a wide range of cancer-relevant kinases underscore its potential in the development of next-generation targeted therapies. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Derivatization of 2-Amino-6-fluorobenzothiazole for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzothiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The planar structure of the benzothiazole ring allows it to interact with various biological targets, and the presence of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the biological activities of various this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Hydrazine Derivative 11 | HeLa (Cervical) | MTT Assay | 2.41 | |
| Hydrazine Derivative 11 | COS-7 (Kidney) | MTT Assay | 4.31 | |
| Doxorubicin (Reference) | HeLa (Cervical) | MTT Assay | 2.05 | |
| Doxorubicin (Reference) | COS-7 (Kidney) | MTT Assay | 3.04 |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Benzothiazole Derivative 3 | Escherichia coli | Broth Microdilution | 25-100 | |
| Benzothiazole Derivative 4 | Escherichia coli | Broth Microdilution | 25-100 | |
| Benzothiazole Derivative 3 | Staphylococcus aureus | Broth Microdilution | 50-200 | |
| Benzothiazole Derivative 4 | Staphylococcus aureus | Broth Microdilution | 50-200 | |
| Benzothiazole Derivative 3 | Candida albicans | Broth Microdilution | >200 | |
| Benzothiazole Derivative 4 | Candida albicans | Broth Microdilution | >200 | |
| Ciprofloxacin (Reference) | E. coli, S. aureus | Broth Microdilution | Not Specified | |
| Amphotericin-B (Reference) | A. niger, C. albicans | Broth Microdilution | Not Specified |
Experimental Protocols
Synthesis of this compound Derivatives
A common strategy for derivatizing this compound involves the synthesis of Schiff bases through condensation with various aldehydes. Another approach is the formation of thiazolidinones.
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
This protocol describes a two-step synthesis of Schiff base derivatives. First, a hydrazino derivative of this compound is synthesized, which is then condensed with an appropriate aldehyde.
Step 1: Synthesis of 2-Hydrazino-6-fluorobenzothiazole
-
To a solution of this compound (0.1 mol) in ethanol, add hydrazine hydrate (0.5 mol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain pure 2-hydrazino-6-fluorobenzothiazole.
Step 2: Synthesis of Schiff Base Derivatives
-
Dissolve 2-hydrazino-6-fluorobenzothiazole (0.01 mol) and a substituted aldehyde (0.01 mol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Thiazolidinone Derivatives of this compound
This protocol outlines the synthesis of thiazolidinone derivatives, which often exhibit a wide range of biological activities.
-
A mixture of a Schiff base of this compound (0.01 mol) (synthesized as per Protocol 1, Step 2) and thioglycolic acid (mercaptoacetic acid) (0.015 mol) in dry benzene is refluxed for 12 hours.
-
A pinch of anhydrous zinc chloride can be added as a catalyst.
-
After the completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting solid is washed with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid.
-
The crude product is then washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure thiazolidinone derivative.
-
Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.
Biological Assays
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 4: Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate with the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their biological evaluation.
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Application Notes and Protocols for Cell-based Assays for Testing 2-Amino-6-fluorobenzothiazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzothiazole is a heterocyclic compound incorporating a benzothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. The introduction of a fluorine atom can modulate the physicochemical properties of the molecule, potentially enhancing its therapeutic efficacy. Preliminary studies on related benzothiazole derivatives suggest a range of biological activities, including anticancer properties. The cytotoxic potential of these compounds is often attributed to the induction of apoptosis through the intrinsic mitochondrial pathway.[1]
These application notes provide a comprehensive guide for assessing the cytotoxicity of this compound using standard cell-based assays. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/Propidium Iodide (PI) apoptosis assays are detailed to ensure reliable and reproducible results.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. While extensive data for this compound is still emerging, the following table presents hypothetical IC50 values based on studies of similar benzothiazole derivatives against various human cancer cell lines. This provides a comparative framework for evaluating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Liver Cancer | 35.4 |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
LDH Release Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as in the MTT assay
-
96-well plates
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer 45 minutes before the end of the experiment).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC/PI Apoptosis Assay
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates or T-25 flasks
-
Cells and compound as in the MTT assay
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathway affected by this compound.
References
Animal Models for In Vivo Studies of 2-Amino-6-fluorobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of animal models in the in vivo assessment of 2-Amino-6-fluorobenzothiazole and its derivatives. The following sections detail potential therapeutic applications, relevant animal models, experimental protocols, and key quantitative data derived from preclinical studies.
Introduction to this compound
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The benzothiazole scaffold is a key structural motif in compounds developed for diverse therapeutic areas, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2] Preclinical in vivo studies are crucial for elucidating the pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound derivatives to determine their potential as drug candidates.
Potential Therapeutic Applications and Corresponding Animal Models
The selection of an appropriate animal model is contingent on the therapeutic area of investigation. Based on preclinical evaluations of structurally related compounds, potential applications for this compound could include:
-
Anticonvulsant Activity: Derivatives have shown efficacy in rodent and primate models of epilepsy.[3]
-
Antitumor Activity: Fluoro-substituted benzothiazoles have demonstrated significant antitumor effects in murine cancer models.[4][5]
-
Antidiabetic Effects: Certain 2-aminobenzothiazole derivatives have exhibited antihyperglycemic properties in diabetic rat models.[1][6]
Below is a logical workflow for selecting an appropriate animal model.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of 2-aminobenzothiazole derivatives. This information is crucial for dose selection and study design.
Table 1: Anticonvulsant Activity of 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124) [3]
| Animal Model | Seizure Induction Method | Route of Administration | ED50 (mg/kg) |
| DBA/2 Mice | Sound Stimuli | i.p. | 0.66 - 4.1 |
| El Mice | Postural Seizures | i.p. | 7.5 |
| Rodents | L-glutamate | i.p. | 8.5 |
| Rodents | Kainate | i.p. | 9.25 |
| Baboon (Papio papio) | Photic Stimulation | i.v. | 4 - 8 |
Table 2: Antitumor Activity of Fluoro-substituted 6-amino-2-phenylbenzothiazole Derivatives [4]
| Tumor Model | Animal | Therapeutic Regimen | Outcome |
| Melanoma B16-F10 | Mouse | Repeated doses (5x every 2 days) starting day 7 post-implantation | Significant antitumor activity |
| Fibrosarcoma (FsaR) | Mouse | Repeated doses (5x every 2 days) starting day 7 post-implantation | Significant antitumor activity |
| Squamous Cell Carcinoma (SCCVII) | Mouse | Repeated doses (5x every 2 days) starting day 7 post-implantation | Significant antitumor activity |
Table 3: Antidiabetic and Toxicological Data for 2-Aminobenzothiazole Derivatives [1][2]
| Compound | Animal Model | Route of Administration | Acute Oral Toxicity (LD50) | Key Findings |
| Derivative 8d | Streptozotocin-induced diabetic rat | Oral | > 1250 mg/kg | Sustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia. |
| Derivatives 3b & 4y | Streptozotocin-induced diabetic rat | Oral | > 1750 mg/kg | Showed high affinity for PPARγ in silico. |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol for Maximal Electroshock (MES)-Induced Seizure Model
Objective: To evaluate the anticonvulsant properties of this compound against generalized tonic-clonic seizures.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
Procedure:
-
Fast mice for 4 hours prior to the experiment with free access to water.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined absorption period (e.g., 30-60 minutes), apply a drop of saline to the eyes to ensure good electrical contact.
-
Deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
Calculate the ED50, the dose at which 50% of the animals are protected from seizures.
Protocol for Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To assess the antihyperglycemic effects of this compound in a model of Type 2 Diabetes.[1][6]
Materials:
-
Male Wistar rats (180-200 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
High-fat diet
-
This compound
-
Vehicle for oral administration
-
Glucometer and test strips
Procedure:
-
Induce insulin resistance by feeding rats a high-fat diet for a specified period (e.g., 2 weeks).
-
After the high-fat diet period, administer a single low dose of STZ (e.g., 35 mg/kg, i.p.), freshly dissolved in cold citrate buffer, to induce partial insulin deficiency.
-
Confirm the development of diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting glucose levels >250 mg/dL are considered diabetic.
-
Divide diabetic rats into control and treatment groups.
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 28 days).
-
Monitor blood glucose levels, body weight, and food/water intake regularly.
-
At the end of the study, collect blood samples for analysis of insulin, lipid profile, and liver function markers.
Protocol for Murine Syngeneic Tumor Model (e.g., B16-F10 Melanoma)
Objective: To evaluate the in vivo antitumor efficacy of this compound.[4][5]
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cell line
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Culture B16-F10 cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS to a final concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³), which typically occurs within 7-10 days.
-
Randomize mice into control and treatment groups.
-
Administer this compound or vehicle according to the desired schedule (e.g., intraperitoneally, every other day for 5 doses).[4][5]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals throughout the study.
-
At the study endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a potential mechanism of action and a general workflow for in vivo studies.
Conclusion
The available preclinical data on 2-aminobenzothiazole derivatives suggest that this compound could be a promising scaffold for developing novel therapeutics for a range of diseases. The animal models and protocols outlined in these application notes provide a solid foundation for researchers to conduct in vivo efficacy, pharmacokinetic, and safety studies. Careful selection of the animal model and rigorous experimental design are paramount for obtaining translatable data to guide further drug development efforts.
References
- 1. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents [mdpi.com]
- 3. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Amino-6-fluorobenzothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 2-amino-6-fluorobenzothiazole derivative libraries. The this compound scaffold is a key pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed protocols for identifying and characterizing lead compounds from these libraries against various biological targets, with a focus on anticancer applications.
High-Throughput Screening Workflow
The high-throughput screening process for a this compound library is a multi-step process designed to efficiently identify and validate promising drug candidates. The workflow begins with the preparation of the compound library and progresses through primary and secondary screening to hit validation.
Application Note 1: Anticancer Activity Screening - Kinase Inhibition
Objective: To identify this compound derivatives that inhibit the activity of a specific protein kinase implicated in cancer cell proliferation and survival.
Background: The 2-aminobenzothiazole scaffold is a known hinge-binding motif for many protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This protocol describes a fluorescence-based biochemical assay for high-throughput screening of kinase inhibitors.
Data Presentation: Representative Kinase Inhibitor Hits
The following table presents representative data for analogous benzothiazole derivatives against various cancer-related kinases. This data illustrates the potential for identifying potent inhibitors from a this compound library.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative 1 | VEGFR-2 | 190 | [1] |
| Derivative 2 | CDK2 | 21.7 | [1] |
| Derivative 3 | CSF1R | 1.4 | [1] |
| Sorafenib | Raf-1 | 6 | [2] |
| Sunitinib | PDGFRβ | 2 | [2] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for automated high-throughput screening.
Materials and Reagents:
-
This compound compound library (10 mM in DMSO)
-
Recombinant target kinase (e.g., VEGFR-2, Plk1, B-Raf)
-
Biotinylated peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a solution of the target kinase and biotinylated substrate in kinase reaction buffer. Dispense 10 µL of this solution into each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 10 µL of the ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare the HTRF detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer. Add 20 µL of the detection mix to all wells to stop the kinase reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (XL665 emission).[3]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the negative control mean.
Application Note 2: Anticancer Activity Screening - Cell Viability
Objective: To identify this compound derivatives that exhibit cytotoxic or cytostatic effects on cancer cell lines.
Background: A primary goal of cancer drug discovery is to identify compounds that selectively kill cancer cells or inhibit their proliferation. Cell viability assays are fundamental in HTS to quantify the effect of compounds on a cell population. This protocol describes a luminescence-based cell viability assay.
Data Presentation: Representative Cell Viability Hits
The following table shows representative cytotoxic activities of analogous aminothiazole derivatives against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative A | H1299 (Lung Cancer) | 4.89 | [4] |
| Derivative B | SHG-44 (Glioma) | 4.03 | [4] |
| Derivative C | A549 (Lung Cancer) | 8.64 | [4] |
| Doxorubicin | Various | ~0.1-1 | [5] |
Experimental Protocol: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
This compound compound library (10 mM in DMSO)
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Cell culture medium and supplements
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom white plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of compounds from the library to the cell plates using an acoustic dispenser. Include DMSO as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the luminescent cell viability reagent to room temperature. Add 20 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent cell viability for each compound relative to the DMSO control. Identify hits as compounds that reduce cell viability below a defined threshold (e.g., 50%).
Application Note 3: Antimicrobial Activity Screening
Objective: To identify this compound derivatives with antibacterial activity.
Background: The benzothiazole scaffold is present in a number of compounds with antimicrobial properties.[6] This protocol describes a luminescence-based high-throughput assay for screening against bacteria.
Data Presentation: Representative Antimicrobial Hits
The following table provides representative minimum inhibitory concentration (MIC) data for analogous compounds against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 1 | E. coli | 2-4 | [7] |
| Analog 2 | P. aeruginosa | 2-4 | [7] |
| Analog 3 | MRSA | 2-4 | [7] |
| Ciprofloxacin | E. coli | ~0.015 | General Knowledge |
Experimental Protocol: Luminescence-Based Bacterial Viability Assay
This protocol is suitable for a 384-well plate format.
Materials and Reagents:
-
This compound compound library (10 mM in DMSO)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Luminescence-based bacterial viability reagent (e.g., BacTiter-Glo™ Microbial Cell Viability Assay)
-
384-well white plates
-
Luminometer plate reader
Procedure:
-
Compound Dispensing: Dispense 100 nL of each library compound into the wells of a 384-well plate. Include DMSO (negative control) and a known antibiotic (positive control).
-
Bacterial Inoculum Preparation: Prepare a suspension of the bacterial strain in growth medium, adjusted to a specific optical density (e.g., OD₆₀₀ of 0.01).
-
Inoculation: Add 50 µL of the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 6 hours).
-
Reagent Addition: Equilibrate the bacterial cell viability reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 5 minutes and incubate at room temperature for 5 minutes.
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Determine the percent inhibition of bacterial growth for each compound and identify hits based on a predefined threshold.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFR signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][8]
Polo-like Kinase 1 (Plk1) Signaling in Mitosis
Plk1 is a master regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[9][10]
B-Raf/MEK/ERK Signaling Pathway
The B-Raf/MEK/ERK pathway is a key signaling cascade that regulates cell growth and proliferation, and is frequently mutated in cancer.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 2-Amino-6-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzothiazole is a heterocyclic amine containing a benzothiazole moiety, which is a common scaffold in medicinal chemistry. Derivatives of 2-aminobenzothiazole have shown a wide range of biological activities, including potential as anticancer agents through the inhibition of various protein kinases. Due to its physicochemical properties, this compound is characterized as a poorly water-soluble compound, which presents a significant challenge for its formulation for in vivo administration. This document provides detailed application notes and protocols for the formulation and administration of this compound in preclinical in vivo studies, with a focus on achieving consistent and reproducible exposures for pharmacokinetic and pharmacodynamic assessments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for the development of a suitable in vivo formulation. The key properties of this compound are summarized in the table below. The high melting point and positive XLogP3 value are indicative of its poor aqueous solubility.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂S | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | Off-white to tan crystalline powder | [1] |
| Melting Point | 183 °C | [1] |
| XLogP3 | 2.3 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Polar Surface Area | 67.2 Ų | [2] |
Formulation Strategies for Poorly Soluble Compounds
The low aqueous solubility of this compound necessitates the use of enabling formulation strategies to achieve adequate exposure in in vivo studies. Common approaches for formulating poorly soluble compounds for preclinical research include:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400, ethanol) and an aqueous vehicle to dissolve the compound.
-
Surfactant-based Formulations: Incorporating surfactants (e.g., Cremophor, Tween 80) to form micelles that can encapsulate the hydrophobic drug molecules.[3]
-
Lipid-based Formulations: Dissolving the compound in oils or lipids to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.
-
Inclusion Complexes: Using cyclodextrins to form complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
For early-stage preclinical studies, co-solvent and surfactant-based systems are often preferred due to their relative simplicity and adaptability.
Experimental Protocols
The following protocols provide a starting point for the formulation and in vivo administration of this compound. Researchers should perform their own formulation development and stability studies to ensure the suitability of the chosen vehicle for their specific experimental needs.
Protocol 1: Preparation of a Solubilized Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a formulation used for a similar benzothiazole derivative and is suitable for achieving systemic exposure via the intraperitoneal route.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cremophor® EL (or other suitable solubilizing agent like Kolliphor® EL)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical centrifuge tube.
-
Initial Solubilization: Add DMSO to the tube to dissolve the compound completely. A common starting point is to use 20% of the final desired volume as DMSO. For example, to prepare 1 mL of formulation, start with 200 µL of DMSO. Vortex thoroughly until the compound is fully dissolved.
-
Addition of Surfactant: Add Cremophor® EL to the solution. A typical concentration is 20% of the final volume (200 µL for a 1 mL final volume). Vortex the mixture vigorously to ensure homogeneity.
-
Addition of Aqueous Vehicle: Slowly add sterile saline to the mixture to reach the final desired volume (e.g., add 600 µL of saline for a 1 mL final volume). The saline should be added dropwise while vortexing to prevent precipitation of the compound.
-
Final Formulation: The final formulation will be a clear solution with a composition of 20% DMSO, 20% Cremophor® EL, and 60% saline.
-
Pre-dosing Preparation: Before administration, visually inspect the formulation for any signs of precipitation. If necessary, gently warm the solution and vortex again. The formulation should be prepared fresh daily.
-
Administration: Administer the formulation to the animals via intraperitoneal injection using an appropriate needle size (e.g., 26-gauge). The dosing volume should be calculated based on the animal's body weight.
Protocol 2: Preparation of a Suspension for Oral Gavage (PO)
For oral administration, a suspension is often a practical approach for poorly soluble compounds.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or a homogenizer
-
Sterile containers
-
Oral gavage needles
Procedure:
-
Weighing the Compound: Weigh the required amount of this compound powder.
-
Particle Size Reduction (Optional but Recommended): To improve suspension stability and bioavailability, it is advisable to reduce the particle size of the compound by gently grinding it in a mortar and pestle.
-
Wetting the Powder: Add a small amount of the 0.5% CMC solution to the powder to form a paste. This helps in the uniform dispersion of the particles.
-
Preparing the Suspension: Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously stirring or homogenizing to form a uniform suspension.
-
Final Suspension: The final formulation will be a suspension of this compound in 0.5% CMC.
-
Pre-dosing Preparation: Before each administration, the suspension must be thoroughly vortexed or stirred to ensure a uniform distribution of the compound.
-
Administration: Administer the suspension to the animals via oral gavage using a suitable gavage needle. The dosing volume will depend on the animal's weight and the desired dose.
Mandatory Visualizations
Signaling Pathway Diagram
Many 2-aminobenzothiazole derivatives have been investigated as inhibitors of protein kinases involved in cancer cell proliferation and survival. A common target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of this pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for formulating this compound and administering it for an in vivo efficacy study.
Caption: General workflow for in vivo studies with this compound.
Safety Precautions
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation to overcome its poor aqueous solubility. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and implement effective formulation strategies for their preclinical studies. It is essential to tailor the formulation approach to the specific experimental design, including the intended route of administration and the required dose levels. Careful consideration of the compound's physicochemical properties and adherence to good laboratory practices will ensure the generation of reliable and reproducible in vivo data.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-fluorobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-6-fluorobenzothiazole, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is a variation of the Hugershoff reaction. This one-pot synthesis involves the reaction of 4-fluoroaniline with potassium thiocyanate and subsequent cyclization induced by bromine in glacial acetic acid.[1][2]
Q2: What are the critical parameters affecting the yield of the reaction?
Several factors can significantly impact the overall yield:
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Purity of Starting Materials: The use of high-purity 4-fluoroaniline, potassium thiocyanate, and bromine is crucial to minimize side reactions. Impurities in the starting materials can interfere with the reaction.
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Temperature Control: The reaction, particularly the addition of bromine, is exothermic. Maintaining a low temperature (typically between 0 and 10°C) during this step is essential to prevent the formation of undesired byproducts and product degradation.[2][3]
-
Stoichiometry of Reactants: The molar ratios of the reactants, especially bromine, must be carefully controlled to ensure complete conversion and avoid over-bromination or other side reactions.
-
Reaction Time: Allowing the reaction to proceed for a sufficient duration at both low and room temperatures is necessary for the completion of the cyclization process.[2]
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Moisture Control: The presence of water can lead to the formation of impurities. Using anhydrous solvents and reagents is recommended.
Q3: What are the potential side reactions that can lead to low yield?
The primary side reactions that can decrease the yield of this compound include:
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Formation of Isomers: While the reaction of 4-fluoroaniline with potassium thiocyanate and bromine predominantly yields this compound, minor isomers can also be formed.
-
Over-bromination: Excess bromine or poor temperature control can lead to the bromination of the aromatic ring, resulting in undesired byproducts.
-
Formation of Thiourea Derivatives: Incomplete cyclization can leave unreacted arylthiourea intermediates in the reaction mixture.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure the purity of 4-fluoroaniline, potassium thiocyanate, and bromine. Use freshly opened or purified reagents. |
| Inaccurate Stoichiometry | Carefully measure the molar ratios of all reactants. Ensure the correct amount of bromine is added dropwise. |
| Improper Temperature Control | Maintain the reaction temperature between 0-10°C during the addition of bromine. Use an ice bath to control the exothermic reaction.[2][3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.[4] |
| Presence of Moisture | Use anhydrous glacial acetic acid and ensure all glassware is thoroughly dried before use. |
Formation of Impurities or Byproducts
| Observation | Potential Cause | Troubleshooting Steps |
| Multiple Spots on TLC | Formation of isomers or other byproducts. | Optimize temperature control during bromine addition. Purify the crude product using column chromatography or recrystallization. |
| Dark-colored Product | Product degradation or presence of impurities. | Avoid excessive heating during the reaction and work-up. Purify the product by recrystallization with activated carbon (Norit).[5] |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point. | Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If unsuccessful, purify by column chromatography.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[2]
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Methanol
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Chloroform
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (0.2 mol) in glacial acetic acid (30 ml).
-
To this solution, add a solution of potassium thiocyanate (0.8 mol) in glacial acetic acid (50 ml).
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Cool the reaction mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of bromine (7.5 ml) in glacial acetic acid (30 ml) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.[2]
-
After the complete addition of bromine, stir the mixture for 2 hours at below room temperature and then for 10 hours at room temperature.[2]
-
Allow the reaction mixture to stand overnight. An orange precipitate should form.
-
Add water (6 ml) quickly to the slurry and heat it to 85°C, then filter while hot.
-
Treat the orange residue with glacial acetic acid (10 ml), heat again to 85°C, and filter while hot.
-
Combine the filtrates, cool, and neutralize with an ammonia solution to a pH of approximately 6.0. A dark yellow precipitate will form.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a methanol and chloroform (1:1) mixture to obtain pure this compound.
Data Presentation
Table 1: Reported Yields for this compound Synthesis
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| p-fluoroaniline | KSCN, Br₂ | Acetic acid, 0-10°C then RT | 89% | [2] |
| 3-Chloro-4-fluoroaniline | KSCN, Br₂ | Acetic acid, below 0°C then RT | 75% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in synthesis.
References
Technical Support Center: Purification of 2-Amino-6-fluorobenzothiazole
This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Amino-6-fluorobenzothiazole. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-fluoroaniline, byproducts like isomeric aminobenzothiazoles, and residual reagents from the synthesis, which often involves the reaction of a substituted aniline with a thiocyanate salt and a halogen.[1][2]
Q2: My purified product has a persistent color. How can I decolorize it?
A2: A common method for decolorization is to use activated carbon (Norit) during the recrystallization process.[3] The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered hot to remove the carbon. Another approach is to form the hydrochloride salt of the aminobenzothiazole, which can then be treated to regenerate the purified, colorless free base.[4]
Q3: I am observing significant product loss during recrystallization. What can I do to improve the yield?
A3: To improve the yield, ensure you are using a minimal amount of hot solvent to dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Avoid using an excessive amount of solvent, as this will keep more of your product dissolved even at low temperatures.
Q4: When analyzing the purity of my compound by HPLC, I see significant peak tailing. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound on reverse-phase HPLC is often due to interactions between the basic amino group and acidic residual silanol groups on the silica-based column.[5][6] To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of an amine like triethylamine (TEA) (0.1-0.5% v/v) into your mobile phase.[5]
-
Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the analyte.[5]
-
Use an end-capped column: These columns have fewer free silanol groups, leading to better peak shapes for basic compounds.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Incomplete removal of impurities. | - Perform small-scale solvent screening to find a solvent that dissolves the compound well when hot but poorly when cold.- Consider a second recrystallization or an alternative purification method like column chromatography. |
| Oily Product Instead of Crystals | - Presence of impurities that lower the melting point.- Supersaturation of the solution. | - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- If the issue persists, purify by column chromatography first. |
| Compound Stuck on the Silica Gel Column | - The compound is highly polar and is irreversibly adsorbing to the acidic silica gel. | - Deactivate the silica gel by adding 1-2% triethylamine to the eluent system.[6]- Consider using a different stationary phase, such as neutral or basic alumina.[6] |
| Co-elution of Impurities in Column Chromatography | - The polarity of the eluent is too high, or the polarity difference between the product and impurity is small. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation (Rf of product ~0.3).- Use a shallower gradient or isocratic elution with the optimized solvent system. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally. Ethanol or ethanol/water mixtures are commonly effective.[7][8]
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norit) and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, a minimal volume of the concentrated sample solution can be loaded directly onto the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., hexane/ethyl acetate mixture). The polarity can be gradually increased to facilitate the elution of the target compound. Monitor the separation using TLC.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis and Solvent Removal: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A typical mobile phase for a related compound involved chloroform.
Expected Results
The following table summarizes the expected outcomes from the purification of this compound.
| Purification Method | Purity Level (Typical) | Yield (Typical) | Appearance |
| Recrystallization | >98% | 60-85% | Off-white to pale yellow crystalline solid[9] |
| Column Chromatography | >99% | 50-80% | Off-white to pale yellow crystalline solid[9] |
Note: Purity and yield are highly dependent on the quality of the crude product and the optimization of the purification protocol.
Visual Workflow and Logic Diagrams
Caption: General purification workflow for crude this compound.
Caption: Logic diagram for troubleshooting colored impurities during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing Derivatization of 2-Amino-6-fluorobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 2-Amino-6-fluorobenzothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization involves the nucleophilic exocyclic amino group. N-acylation, sulfonylation, and alkylation are widely used methods to introduce various functional groups, which can modulate the compound's pharmacological properties.[1][2] Acylation with acyl chlorides or carboxylic anhydrides is a particularly frequent and efficient method for forming stable amide bonds.[1]
Q2: Why are my reaction yields for the derivatization of this compound consistently low?
A2: Low yields can stem from several factors. The electron-withdrawing nature of the fluorine atom at the 6-position decreases the nucleophilicity of the 2-amino group, potentially requiring more forcing reaction conditions compared to non-fluorinated analogs.[1] Other common causes include the presence of moisture, which can consume reagents like acyl chlorides; suboptimal reaction temperature or time; and the use of incompatible reagents.[1][3]
Q3: I'm observing multiple side products in my reaction mixture. What could be the cause?
A3: The formation of multiple side products can be due to several issues. 2-Aminobenzothiazoles can be sensitive to strong oxidizing agents.[4] Di-acylation (reaction at both the exocyclic and endocyclic nitrogen atoms) can occur, especially with highly reactive acylating agents or under harsh conditions. Also, impurities in the starting material can lead to undesired side reactions. It is crucial to use pure this compound for clean reactions.[4]
Q4: How can I improve the solubility of my this compound derivative?
A4: Many 2-aminobenzothiazole derivatives have low aqueous solubility.[4] To improve this, you can try pH adjustment; the basic amino group can be protonated under acidic conditions to form a more soluble salt.[4] Another strategy is to prepare a concentrated stock solution in an organic solvent like DMSO or DMF, which can then be diluted into an aqueous medium.[4] Converting the derivative to a salt form (e.g., hydrochloride) can also significantly enhance water solubility.[4]
Q5: What are the best practices for storing this compound and its derivatives?
A5: To prevent degradation, this compound and its derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some derivatives can be sensitive to light and oxidation, so storage in an amber vial under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.[4][5]
Troubleshooting Guides
Issue 1: Incomplete Acylation Reaction
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Increase the molar excess of the acylating agent (e.g., acyl chloride or anhydride) to 1.2-1.5 equivalents to drive the reaction to completion.[1] |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). For less reactive acylating agents, refluxing may be necessary.[1][6] |
| Presence of Moisture | Use anhydrous solvents (e.g., dry DCM or THF) and perform the reaction under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried before use.[3] |
| Inadequate Base | Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is used to neutralize the HCl generated when using acyl chlorides.[1] |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Suggestion |
| Di-acylation | Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction's exothermicity and selectivity. Avoid using a large excess of the acylating agent.[1] |
| Starting Material Impurity | Assess the purity of the this compound starting material by HPLC or NMR before use. A color change from its typical off-white appearance may indicate degradation.[4] If necessary, purify the starting material by recrystallization. |
| Side Reactions with Solvent | Choose an inert solvent for the reaction. Protic solvents like alcohols are generally unsuitable for reactions with acyl chlorides. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Product and Byproducts | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. |
| Product is an Oil | If the product fails to crystallize, try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. |
| Residual Base | During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine base, followed by a wash with saturated sodium bicarbonate solution and brine.[1] |
Data Presentation
Table 1: Comparative Summary of N-Acylation Conditions for 2-Aminobenzothiazole Analogs
| Acylating Agent | Base | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Acyl Chloride (e.g., Benzoyl chloride) | Triethylamine or Pyridine | Anhydrous DCM or THF | 0 °C to Room Temp. | 4-12 h | Good to High | [1] |
| Carboxylic Anhydride (e.g., Acetic anhydride) | None or Pyridine | Glacial Acetic Acid or Pyridine | Reflux (80-120 °C) | 2-6 h | Good | [1][6] |
| Chloroacetyl Chloride | Triethylamine | Dry Benzene | 0 °C to Room Temp., then Reflux | ~10 h | Not specified | [6] |
| Carboxylic Acid | Coupling Agent (e.g., HATU, HOBt) | DMF or DCM | Room Temp. | 12-24 h | Variable | N/A |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[1]
Protocol 2: General Procedure for N-Acylation using a Carboxylic Anhydride
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like glacial acetic acid or pyridine.
-
Anhydride Addition: Add the carboxylic anhydride (1.2 eq) to the suspension.[1]
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring by TLC.[1]
-
Precipitation: After completion, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker of ice water to precipitate the product.[1]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.[1]
-
Drying and Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.[1]
Visualizations
Caption: General experimental workflow for the N-acylation reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Logical relationships between key experimental parameters.
References
Technical Support Center: Synthesis of 2-Amino-6-fluorobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-fluorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct thiocyanation and cyclization of 4-fluoroaniline. This reaction is typically carried out in glacial acetic acid, where 4-fluoroaniline reacts with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine. The bromine facilitates the oxidative cyclization to form the benzothiazole ring system.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can stem from several factors. Incomplete cyclization is a common issue.[3] Side reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting material and generate impurities, particularly if reaction temperatures are not well-controlled.[3] Additionally, the phenylthiourea intermediate can undergo hydrolysis under harsh acidic conditions.[3] To improve the yield, it is crucial to optimize reaction time and temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). Ensuring the correct stoichiometry of reagents, particularly the bromine, is also critical.
Q3: The final product is off-white or has a distinct color (e.g., yellow or brown). What causes this discoloration and how can I obtain a purer, colorless product?
A3: Discoloration often indicates the presence of colored impurities, which can arise from oxidation of the starting aniline or the final 2-aminobenzothiazole product.[2] These impurities can be paramagnetic, leading to broadened peaks and a distorted baseline in NMR spectra.[2] To decolorize the product, recrystallization from a suitable solvent system like ethanol or a methanol/chloroform mixture is recommended. Treating the hot solution with activated charcoal (Norit) before filtration can be highly effective in removing colored impurities.[3]
Q4: I am observing multiple spots on the TLC of my crude product. What are the likely side products?
A4: Besides unreacted starting material (4-fluoroaniline), several side products can form. One possibility is the formation of a regioisomer, 2-Amino-5-fluorobenzothiazole, if the initial thiocyanation occurs at the alternative ortho position of the aniline. Over-bromination of the aromatic ring can also lead to brominated impurities. Another potential byproduct is 2-mercaptobenzothiazole, which can form under certain conditions.[2]
Q5: What is the best method to purify the crude this compound?
A5: Recrystallization is the most common and effective purification method.[2] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of acetone and water.[2] For stubborn impurities, column chromatography may be necessary. It is advisable to wash the crude product thoroughly with water after precipitation to remove any residual salts and acetic acid before proceeding with recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure full conversion of the starting material. If necessary, extend the reaction time. |
| Suboptimal temperature | Maintain the reaction temperature strictly, as high temperatures can promote side reactions.[3] | |
| Incorrect stoichiometry | Ensure accurate measurement of all reagents, especially the bromine solution. | |
| Colored Product | Oxidation of starting material or product | Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Use activated charcoal during recrystallization to remove colored impurities.[3] |
| Multiple Spots on TLC | Formation of regioisomers | Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the desired isomer. Purification by column chromatography may be required. |
| Unreacted starting material | Ensure the reaction goes to completion by monitoring with TLC. | |
| Brominated byproducts | Use the correct stoichiometric amount of bromine and add it dropwise to avoid localized high concentrations. | |
| Difficulty in Product Precipitation | Supersaturation | Scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| Product is soluble in the reaction mixture | Pour the reaction mixture into a large volume of cold water to precipitate the product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[4]
Reagents and Materials:
-
4-Fluoroaniline
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1 equivalent) and ammonium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Data Presentation
Yields of 2-Aminobenzothiazole Derivatives under Various Conditions
| Starting Material | Reaction Conditions | Yield (%) | Reference |
| p-Chlorophenylthiourea | 98% H₂SO₄, 48% HBr (cat.), 65-70°C, 6h | 92 | [3] |
| 4-substituted anilines | KSCN, Br₂, Acetic Acid | Not specified | [5] |
| Substituted anilines | Benzyltrimethylammonium dichloroiodate, NH₄SCN, DMSO:H₂O | Varies | [6] |
Visualizations
Reaction Pathway for the Synthesis of this compound
References
- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-6-fluorobenzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-fluorobenzothiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues related to the poor solubility of this compound derivatives.
Issue 1: My this compound derivative is precipitating out of my aqueous buffer during my in vitro assay.
-
Initial Check: Co-solvent Concentration
-
Many stock solutions are prepared in 100% DMSO. Ensure the final concentration of the co-solvent (e.g., DMSO) in your aqueous buffer is as low as possible, ideally below 1% and preferably under 0.5% for most cell-based assays, to prevent precipitation.[1]
-
-
Step 1: pH Adjustment
-
The solubility of this compound derivatives is often pH-dependent due to the ionizable amino group. The parent compound, 2-aminobenzothiazole, has a pKa of approximately 4.48.[1] By lowering the pH of your buffer, you can protonate the amino group, which typically increases aqueous solubility.[1]
-
Action: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0) and test the solubility of your compound. Be cautious, as extreme pH values can lead to compound degradation.[1]
-
-
Step 2: Utilize a Surfactant
-
If pH adjustment is insufficient, consider adding a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, to your buffer. Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1]
-
Action: Start with a low concentration of surfactant (e.g., 0.01% w/v) and incrementally increase it, ensuring the final concentration does not interfere with your assay.
-
-
Step 3: Cyclodextrin Complexation
-
For in vitro studies, pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[1] The lipophilic this compound derivative is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[2][3]
-
Action: Prepare an inclusion complex of your compound with HP-β-CD. (See Experimental Protocol 2).
-
The following workflow diagram illustrates the decision-making process for troubleshooting in vitro solubility issues.
References
Stability issues of 2-Amino-6-fluorobenzothiazole in solution
Welcome to the technical support center for 2-Amino-6-fluorobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability in its solid form, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3][4]
Q2: I am observing discoloration of my this compound solution. What could be the cause?
Discoloration of solutions containing this compound can be an indicator of degradation. This may be triggered by several factors including exposure to light, elevated temperatures, presence of oxidizing agents, or unsuitable pH conditions. It is recommended to prepare fresh solutions and store them protected from light, and at a low temperature if possible.
Q3: My experimental results are inconsistent when using a stock solution of this compound prepared in advance. Why might this be happening?
Inconsistent results can often be attributed to the degradation of the compound in the stock solution over time. The stability of this compound in solution is not well-documented and can be influenced by the solvent, storage temperature, and exposure to light and air. For sensitive applications, it is highly recommended to use freshly prepared solutions or to conduct a preliminary stability study in your specific solvent and storage conditions.
Q4: In which solvents should I dissolve this compound for my experiments?
The choice of solvent will depend on your specific experimental requirements. While solubility data is not extensively published, common organic solvents such as DMSO, DMF, and alcohols are often used for similar heterocyclic compounds. However, the stability of this compound can vary significantly between solvents. It is crucial to assess the compound's stability in your chosen solvent system, especially if the solution is to be stored for any length of time.
Q5: How can I determine if my compound is degrading in solution?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate instability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your experiments.
Issue: Unexpected or Inconsistent Experimental Outcomes
If you are experiencing variability in your results, it is prudent to investigate the stability of your this compound solution.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability (Forced Degradation Study)
Forced degradation studies are essential to understand a compound's intrinsic stability.[5][6][7] This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
Objective: To identify conditions that lead to the degradation of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO, Methanol, Acetonitrile)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC or LC-MS system
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add HCl to achieve a final concentration of 0.1 M.
-
Basic: Add NaOH to achieve a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Place a vial in an incubator set to an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a vial to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep a vial at room temperature, protected from light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to determine the extent of degradation under each condition.
Caption: Workflow for a forced degradation study.
Data Presentation
While specific quantitative data for the degradation of this compound is not available in the public domain, the results from a forced degradation study as described above can be summarized in a table for easy comparison.
Table 1: Example Summary of Forced Degradation Study Results
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products | Observations |
| Control | 24 | 99.5 | 0 | No change |
| 0.1 M HCl | 24 | 85.2 | 2 | Slight yellowing |
| 0.1 M NaOH | 24 | 45.7 | 4 | Brown precipitate |
| 3% H₂O₂ | 24 | 70.1 | 3 | Colorless |
| 60°C | 24 | 92.3 | 1 | No change |
| Photolytic | 24 | 90.5 | 1 | Slight darkening |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Identifying Impurities in 2-Amino-6-fluorobenzothiazole by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 2-Amino-6-fluorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from several stages of the manufacturing process and storage. The primary sources include:
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Starting Materials and Reagents: Unreacted starting materials such as p-fluoroaniline and potassium thiocyanate, as well as reagents used in the synthesis.
-
By-products of Synthesis: Compounds formed from side reactions during the synthesis of the main compound.
-
Degradation Products: Impurities formed due to the degradation of this compound under storage conditions or exposure to light, heat, or reactive substances.
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q2: My chromatogram shows a significant peak tailing for the main this compound peak. What could be the cause?
A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1] The most probable cause is the interaction of the basic amine groups of your analyte with acidic silanol groups on the surface of the silica-based stationary phase.[1] This secondary interaction can lead to poor peak shape. Other potential causes include column overload, excessive dead volume in the HPLC system, or column contamination.[1][2]
Q3: I am observing peak fronting for my main analyte peak. What does this indicate?
A3: Peak fronting, where the front of the peak is sloped, is most commonly caused by column overload.[3] This happens when you inject too much sample onto the column, leading to a saturation of the stationary phase.[3] A simple way to confirm this is to dilute your sample and re-inject it; if the peak shape improves, column overload was the issue.[3]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, you need to perform forced degradation studies.[4][5] This involves subjecting the this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[6] The HPLC method must then be able to resolve the main peak from all the degradation product peaks.
Q5: What are typical forced degradation conditions for a compound like this compound?
A5: While specific conditions should be optimized for each molecule, typical forced degradation studies involve the following:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and visible light.
Troubleshooting Guides
Issue 1: Unidentified Peaks in the Chromatogram
Problem: Your HPLC analysis of this compound shows several unexpected peaks, and you need to identify them.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
Detailed Steps:
-
Analyze Blanks: Inject your solvent and mobile phase blanks to ensure the unknown peaks are not artifacts from your system or solvents.
-
Inject Starting Materials: If available, inject solutions of the starting materials used in the synthesis of this compound. This can help identify if the unknown peaks correspond to unreacted starting materials.
-
Perform Forced Degradation: Subject your sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6] If the unknown peaks increase in area under these conditions, they are likely degradation products.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the impurities.
-
Structure Elucidation: Based on the molecular weight and fragmentation patterns from MS/MS analysis, you can propose structures for the unknown impurities. For definitive identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Problem: The peak for this compound exhibits significant tailing or fronting, affecting resolution and integration.
Troubleshooting Workflow:
Caption: A logical workflow to troubleshoot poor HPLC peak shape.
Detailed Steps:
-
Check for Column Overload: As a first step, dilute your sample 10-fold and re-inject. If peak fronting is observed and improves upon dilution, you have identified column overload as the issue.[3]
-
Adjust Mobile Phase pH: For peak tailing of basic compounds, ensure the mobile phase pH is at least 2 units below the pKa of this compound. This will keep the analyte in its protonated form and minimize interactions with silanol groups.
-
Use a Mobile Phase Additive: If adjusting the pH is not sufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Evaluate Column Condition: If peak shape issues persist, your column may be contaminated or degraded. Try flushing the column with a strong solvent. If this does not help, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7]
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the developed HPLC method.
Data Presentation
Table 1: Potential Impurities of this compound
| Impurity Name | Potential Source | Typical Retention Time (min) |
| p-Fluoroaniline | Starting Material | 3.5 |
| 2-Amino-6-hydroxybenzothiazole | Degradation Product | 8.2 |
| Dimer of this compound | Synthesis By-product | 15.7 |
Note: The retention times are illustrative and will depend on the specific HPLC method used.
Table 2: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (RT, min) |
| 0.1 M HCl, 80°C, 4h | 15.2% | 2 | 8.2 |
| 0.1 M NaOH, 80°C, 4h | 8.5% | 1 | 9.1 |
| 3% H₂O₂, RT, 24h | 22.1% | 3 | 8.2, 10.5 |
| Heat, 105°C, 48h | 5.3% | 1 | 12.4 |
| UV Light, 24h | 11.8% | 2 | 8.2, 11.0 |
This data is for illustrative purposes only. Actual results will vary depending on the experimental conditions.
References
- 1. This compound | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
Technical Support Center: Regioselective Reactions of 2-Amino-6-fluorobenzothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-6-fluorobenzothiazole. This resource provides detailed guidance on improving the regioselectivity of its reactions through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?
A1: The regioselectivity of electrophilic aromatic substitution on the this compound ring is primarily governed by the interplay of the electronic effects of the substituents on the benzene ring. The key factors are:
-
The 2-amino group: This is a strongly activating, ortho-, para-directing group. It donates electron density to the benzene ring through resonance, enhancing its reactivity towards electrophiles.[1]
-
The fused thiazole moiety: This part of the molecule is generally considered to be electron-withdrawing.
-
The 6-fluoro substituent: As a halogen, fluorine is an ortho-, para-directing deactivator due to the competing inductive (electron-withdrawing) and resonance (electron-donating) effects.[1]
The combination of these effects makes the benzene ring electron-rich, but also leads to a mixture of substituted products, making regiocontrol a significant challenge.
Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?
A2: The positions on the benzene portion of the molecule (C4, C5, and C7) are the sites for electrophilic aromatic substitution. The strong activating effect of the 2-amino group directs incoming electrophiles primarily to the positions ortho and para to it. In the case of this compound, this would theoretically lead to substitution at the C7 (ortho) and C5 (para to the fluorine, meta to the amino) positions. However, the overall electron distribution of the heterocyclic system makes the C7 and C5 positions the most probable sites of attack.
Q3: How can I enhance the regioselectivity of reactions to favor a single product?
A3: A common and effective strategy to improve regioselectivity is to temporarily protect the highly activating 2-amino group, most commonly through acylation (e.g., forming an acetamide). This modulation of the amino group's activating effect can lead to more controlled and selective reactions. The general workflow involves:
-
Protection of the 2-amino group.
-
Performing the desired electrophilic substitution reaction.
-
Deprotection of the 2-amino group to yield the regioselectively functionalized product.
Troubleshooting Guides
Problem: My electrophilic substitution reaction (e.g., bromination, nitration) on this compound yields a mixture of isomers (C5 and C7 substituted) with poor selectivity.
| Possible Cause | Suggested Solution |
| Highly Activating Nature of the Unprotected Amino Group | The strong electron-donating effect of the free amino group activates multiple positions on the benzene ring, leading to a loss of selectivity. Solution: Protect the amino group as an acetamide. This reduces its activating strength and can lead to a more controlled and selective substitution. |
| Harsh Reaction Conditions | Using strong electrophilic reagents and high temperatures can decrease selectivity. Solution: Employ milder reagents (e.g., N-Bromosuccinimide (NBS) instead of Br₂) and lower the reaction temperature. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway and the stability of intermediates. Solution: Screen different solvents (e.g., acetic acid, DMF, chlorinated solvents) to find the optimal conditions for the desired regioisomer. |
Problem: I am observing low yields in my functionalization reaction.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Increase the reaction time, slightly elevate the temperature, or increase the equivalents of the electrophile. Monitor the reaction progress using TLC or LC-MS. |
| Side Reactions | Undesired side reactions may be consuming the starting material or product. Solution: Re-evaluate the reaction conditions. Milder reagents, lower temperatures, and an inert atmosphere can minimize side product formation. |
| Difficult Purification | The desired product may be difficult to separate from byproducts or starting material. Solution: Employ different purification techniques. If column chromatography is not effective, consider recrystallization or preparative HPLC. |
Data on Regioselectivity
Direct quantitative data for the regioselectivity of many electrophilic substitution reactions on this compound is not always readily available in the literature. However, we can infer expected outcomes based on known reactions of similar benzothiazole derivatives.
Table 1: Expected Regiochemical Outcome of Halogenation
| Reaction | Reagents | Expected Major Product | Rationale/Notes |
| Bromination | N-Bromosuccinimide (NBS) in Acetic Acid | 2-amino-7-bromo-6-fluorobenzothiazole | Based on the synthesis of 2-amino-7-chloro-6-fluorobenzothiazole from 3-chloro-4-fluoroaniline, electrophilic attack is directed to the position ortho to the amino group and meta to the fluorine.[2] |
| Chlorination | N-Chlorosuccinimide (NCS) in Acetic Acid | 2-amino-7-chloro-6-fluorobenzothiazole | Similar to bromination, the directing effects of the amino group are expected to dominate. |
Table 2: Regiochemical Outcome of Nitration of 2-Acylaminobenzothiazole
| Substrate | Reagents | Major Product | Isomer Distribution | Reference |
| 2-Acetylaminobenzothiazole | HNO₃ / H₂SO₄ | 2-Acetylamino-6-nitrobenzothiazole | High selectivity for the 6-nitro isomer. | [3] |
| 2-Aminobenzothiazole (unprotected) | HNO₃ | 2-Amino-5-nitrobenzothiazole | 70-80% 5-nitro, 15-20% 6-nitro, 5-10% other isomers. | [4] |
Note: The data for nitration is for the non-fluorinated analogue, but the principle of using a protecting group to achieve high regioselectivity at the 6-position (which is para to the directing amide group) is directly applicable.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Amino-7-chloro-6-fluorobenzothiazole
This protocol demonstrates the regioselective synthesis of a C7-halogenated product.
Materials:
-
3-Chloro-4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 3-chloro-4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 ml) and cool the mixture below room temperature.
-
Place the mixture in a water bath and stir with a magnetic stirrer.
-
Slowly add a solution of bromine (1.6 ml) in glacial acetic acid (6 ml) dropwise, ensuring the temperature does not rise above room temperature.
-
After the addition is complete, continue stirring for an extended period (e.g., 10-12 hours) at room temperature.
-
Work up the reaction by neutralizing with an ammonia solution. The precipitate can be collected and recrystallized.
Protocol 2: General Procedure for Regioselective Nitration via Amino Group Protection [3]
This protocol outlines the strategy of using an acyl protecting group to achieve selective nitration.
Part A: Acetylation of this compound
-
Dissolve this compound in a suitable solvent (e.g., pyridine or acetic acid).
-
Add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Isolate the 2-acetylamino-6-fluorobenzothiazole by precipitation in water and filtration.
Part B: Nitration of 2-Acetylamino-6-fluorobenzothiazole
-
Dissolve the 2-acetylamino-6-fluorobenzothiazole from Part A in concentrated sulfuric acid at a low temperature (e.g., 5-10 °C).
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the low temperature.
-
Stir the reaction for several hours at this temperature.
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter and wash the solid to obtain 2-acetylamino-6-fluoro-X-nitrobenzothiazole (where X is the position of nitration, expected to be para to the acetylamino group if possible, or at other activated positions).
Part C: Deprotection (Hydrolysis) of the Acetyl Group
-
Suspend the nitrated product from Part B in an aqueous or alcoholic solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize to precipitate the final product, 2-amino-6-fluoro-X-nitrobenzothiazole.
-
Filter, wash, and purify the product.
Visualizations
Caption: Factors influencing regioselectivity in this compound reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 4. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-fluorobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-6-fluorobenzothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during laboratory and scale-up production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Incomplete reaction. - Degradation of starting materials or product. - Incorrect stoichiometry of reagents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is strictly controlled, especially during the addition of bromine.[1] - Accurately measure all starting materials. |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity during the thiocyanation step. | - While the reaction of 4-fluoroaniline with potassium thiocyanate and bromine typically favors the formation of this compound, minor isomers can occur.[1] - Purify the crude product using column chromatography or recrystallization to isolate the desired isomer.[1] |
| Product Degradation | - The reaction temperature was too high, particularly during the bromine addition. | - Maintain the recommended temperature range throughout the synthesis. Use an ice bath to control the exothermic reaction during bromine addition.[1] |
| Orange Precipitate Formation | - This is a common observation during the reaction. | - After the initial reaction period, allow the orange precipitate to settle. Add water and gently heat the mixture before filtering it while hot. |
| Difficulty in Product Purification | - Presence of unreacted starting materials or byproducts. | - Recrystallize the crude product from a mixture of methanol and chloroform (1:1) or ethanol and benzene. - For highly impure samples, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Hugershoff reaction, which involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.[1][2] This method allows for the direct formation of the 2-aminobenzothiazole core.
Q2: What are the critical safety precautions to take during this synthesis?
A2: The primary safety concern is the handling of bromine, which is a highly corrosive and toxic substance. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.
Q4: What is the expected yield for this synthesis?
A4: The yield of this compound can vary depending on the specific reaction conditions and scale. Reported yields are often in the range of 70-90%.[3] For instance, one study reported a yield of 89%.[3]
Q5: What are the key parameters to control for a successful scale-up?
A5: For a successful scale-up, the most critical parameters to control are:
-
Temperature: Efficient heat dissipation is crucial to manage the exothermic nature of the reaction, especially during bromine addition.
-
Rate of Bromine Addition: A slow, controlled addition of bromine is necessary to prevent localized overheating and side reactions.[1]
-
Stirring: Adequate agitation is required to ensure proper mixing of the reagents and maintain a uniform temperature throughout the reaction mixture.
Experimental Protocols
Synthesis of this compound
This protocol is based on the widely reported Hugershoff reaction.
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Ammonia solution
-
Methanol
-
Chloroform
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath to below room temperature.[1]
-
Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not rise significantly.[1]
-
After the complete addition of bromine, continue to stir the mixture for several hours at room temperature.[1][3]
-
Monitor the reaction to completion using TLC.
-
Pour the reaction mixture into ice water and neutralize it with an ammonia solution to precipitate the crude product.[1]
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a 1:1 mixture of methanol and chloroform to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-fluoroaniline | [3] |
| Reagents | Potassium thiocyanate, Bromine, Glacial Acetic Acid | [1][3] |
| Reaction Temperature | 0-10 °C during bromine addition | [3] |
| Reaction Time | ~12 hours (2 hours below room temperature, 10 hours at room temperature) | [3] |
| Reported Yield | 89% | [3] |
| Melting Point | 187-190 °C | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Preventing degradation of 2-Amino-6-fluorobenzothiazole during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Amino-6-fluorobenzothiazole during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Several sources recommend refrigeration at 2-8 °C for optimal preservation.[2] It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: How should I store solutions of this compound?
A2: For short-term storage (up to two weeks), solutions should be kept at -20°C.[1] For longer-term storage, it is recommended to store solutions at -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors contributing to the degradation of this compound are exposure to light, heat, moisture, and strong oxidizing agents.[1][2] The presence of metal ions may also catalyze degradation, particularly under illumination.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for the 6-fluoro derivative are not extensively documented, based on studies of the parent compound, 2-aminobenzothiazole, potential degradation routes include:
-
Photodegradation: Exposure to light, especially UV light, can lead to the hydroxylation of the benzene ring.[3][4]
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities, potentially including azo-dimers.
-
Hydrolysis: Under strongly alkaline conditions, the amino group can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-6-fluorobenzothiazole.
Q5: How can I detect degradation in my sample of this compound?
A5: Degradation can be detected by a change in the physical appearance of the compound, such as discoloration (e.g., from off-white to tan or brown), or by a decrease in purity as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC). A loss of biological activity in experimental assays can also be an indicator of degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound | Exposure to light or air (oxidation) | Store the compound in an amber vial or a container protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation in Aqueous Buffer | Low aqueous solubility | Increase the percentage of an organic co-solvent like DMSO or ethanol in the final solution. You can also adjust the pH of the buffer, as solubility can be pH-dependent.[1] |
| Loss of Biological Activity | Degradation of the compound in solution | Prepare fresh solutions for each experiment. Ensure stock solutions are stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1] Protect solutions from light by using amber vials or wrapping containers in foil.[1] |
| Appearance of New Peaks in HPLC | Chemical degradation | Review storage conditions and handling procedures. Use the provided HPLC protocol to monitor stability over time and under different conditions (e.g., temperature, light exposure). |
Recommended Storage Conditions
| Form | Temperature | Duration | Container | Atmosphere | Light/Moisture |
| Solid | 2-8°C | Long-term | Tightly sealed | Air or Inert Gas | Protect from light and moisture |
| Solution | -20°C | Short-term (1-2 weeks) | Tightly sealed vials | Air or Inert Gas | Protect from light |
| Solution | -80°C | Long-term (1-2 years) | Tightly sealed vials | Air or Inert Gas | Protect from light |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a method to evaluate the stability of this compound under various storage conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
2. Preparation of Test Samples:
-
Dilute the stock solution to a final concentration of 50 µg/mL in the desired solvent or buffer system.
-
Aliquot the test samples into separate, appropriately labeled amber HPLC vials for each storage condition and time point.
3. Storage Conditions to be Tested:
-
Temperature: 4°C, 25°C (room temperature), and 40°C.
-
Light Exposure: Store one set of samples at each temperature exposed to ambient lab light and another set wrapped in aluminum foil to protect from light.
4. Time Points for Analysis:
-
Analyze the samples at T=0 (initial), T=24 hours, T=1 week, T=2 weeks, and T=4 weeks.
5. HPLC Method:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 90% A / 10% B
-
Linearly increase to 10% A / 90% B over 10 minutes
-
Hold at 10% A / 90% B for 2 minutes
-
Return to 90% A / 10% B over 1 minute
-
Hold at 90% A / 10% B for 2 minutes to re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
At each time point, inject the samples onto the HPLC system.
-
Calculate the percentage of the initial peak area of this compound remaining at each time point for each condition.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for stability assessment of this compound.
References
Validation & Comparative
Validating the Binding Affinity of 2-Amino-6-fluorobenzothiazole Derivatives to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the binding affinity of 2-aminobenzothiazole derivatives to their target proteins, with a focus on validating these interactions through experimental data. Due to the limited availability of direct binding affinity data for 2-Amino-6-fluorobenzothiazole, this document will use a representative study on a closely related derivative to illustrate the validation process. This approach will provide a framework for researchers working with similar compounds.
Representative Target: Phosphoinositide 3-kinase gamma (PI3Kγ)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1] Consequently, targeting components of this pathway, such as PI3Kγ, is a promising strategy for cancer therapy.[1] A recent study explored a series of novel 2-aminobenzothiazole derivatives for their anticancer activities and their ability to inhibit PI3Kγ.[1]
Comparative Binding Affinity
The following table summarizes the in vitro PI3Kγ inhibitory activity and cytotoxic effects of selected 2-aminobenzothiazole derivatives from the aforementioned study. This data allows for a direct comparison of their potency.
| Compound ID | Structure | PI3Kγ Inhibition (%) @ 100 µM | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on MCF-7 (Breast Cancer) |
| OMS1 | 2-((4-(6-aminobenzo[d]thiazol-2-yl)piperazin-1-yl)methyl)isoindoline-1,3-dione | 47% | > 100 | > 100 |
| OMS2 | N-(6-(4-(morpholinomethyl)piperazin-1-yl)benzo[d]thiazol-2-yl)acetamide | 48% | > 100 | > 100 |
| OMS5 | N-(4-nitrophenyl)-2-(4-(2-aminobenzo[d]thiazol-6-yl)piperazin-1-yl)acetamide | Not Reported | 22.13 | 35.48 |
| OMS14 | N-(benzo[d]thiazol-2-yl)-2-(4-(2-((4-nitrophenyl)amino)-2-oxoethyl)piperazin-1-yl)acetamide | Not Reported | 61.03 | 48.72 |
Data extracted from a study on novel 2-aminobenzothiazole derivatives as anticancer agents.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols used to assess the binding affinity and biological activity of the 2-aminobenzothiazole derivatives.
PI3Kγ Inhibition Assay
The inhibitory activity of the compounds against PI3Kγ was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction, which is then coupled to a luminescence-based signal.
Workflow for PI3Kγ Inhibition Assay:
Workflow of the in vitro PI3Kγ kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines (A549 and MCF-7) were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Workflow of the MTT cell viability assay.
Signaling Pathway Context
The compounds discussed in this guide exert their effects by inhibiting PI3Kγ, a key node in the PI3K/AKT/mTOR signaling pathway. Understanding this pathway is crucial for interpreting the biological consequences of target engagement.
Simplified PI3K/AKT/mTOR Signaling Pathway:
Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Conclusion
References
A Comparative Guide to Amyloid Imaging Agents: Featuring 2-Amino-6-fluorobenzothiazole
This guide provides an objective comparison of amyloid imaging agents, with a specific focus on the characteristics of 2-Amino-6-fluorobenzothiazole and its derivatives against widely used radiotracers in Alzheimer's disease research. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction to Amyloid PET Imaging
Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques is a cornerstone in the diagnosis and study of Alzheimer's disease (AD). It allows for the in vivo visualization and quantification of one of the primary pathological hallmarks of the disease.[1][2] The development of specific radiotracers that bind to fibrillar Aβ plaques has enabled earlier and more accurate diagnosis, patient stratification for clinical trials, and monitoring of therapeutic interventions.[3] The first such agent, [11C]Pittsburgh Compound B (PiB), remains a gold standard in research, but its short half-life has spurred the development of fluorine-18 (18F) labeled tracers, which are more suitable for clinical use due to their longer half-life of approximately 110 minutes.[1][4]
This guide will compare the benzothiazole derivative, this compound, with several key amyloid imaging agents, including the benchmark [11C]PiB and the FDA-approved 18F-labeled agents: Florbetapir, Flutemetamol, and Florbetaben.
Profile: 2-Aryl-6-fluorobenzothiazole Derivatives
The this compound scaffold is a promising backbone for developing novel amyloid imaging agents. Research into 2-aryl-6-[18F]fluorobenzothiazoles has shown that these compounds can possess a high affinity for Aβ plaques. For instance, one analog within this class demonstrated a high binding affinity (Ki) of 5.5 nM for Aβ aggregates.[5] Preclinical studies in healthy mice indicated that this radiolabeled compound could effectively cross the blood-brain barrier and showed rapid clearance from the brain, a desirable characteristic for an imaging agent.[5] Furthermore, metabolite analysis in mice revealed that a significant portion of the parent compound remained intact in the brain 30 minutes post-injection, suggesting good in vivo stability.[5]
Comparative Data of Amyloid Imaging Agents
The performance of an amyloid PET tracer is determined by several key parameters, including its binding affinity for Aβ plaques, pharmacokinetic properties (such as brain uptake and washout), and its specificity, particularly concerning off-target binding in white matter.
Table 1: In Vitro Binding Affinities for Amyloid-β Plaques
| Compound | Class | Binding Affinity (Ki or Kd in nM) | Reference |
| [3H]PiB | Benzothiazole | Kd = 4.0 | [6][7] |
| 2-Aryl-6-fluorobenzothiazole analog | Benzothiazole | Ki = 5.5 | [5] |
| [125I]IMPY | Imidazopyridine | Kd = 5.3 | [8] |
| [3H]SB-13 | Stilbene | Kd = 2.4 | [8] |
| Florbetapir (AV-45) | Styrylpyridine | High affinity for Aβ plaques | [9][10] |
| Flutemetamol | Benzothiazole | High affinity for Aβ plaques | [10] |
| Florbetaben | Stilbene | High affinity for Aβ plaques | [11] |
Note: Direct comparison of Ki/Kd values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Comparative Pharmacokinetics and Imaging Characteristics
| Feature | [11C]PiB | Florbetapir | Flutemetamol | Florbetaben |
| Radionuclide | 11C | 18F | 18F | 18F |
| Half-life (min) | ~20 | ~110 | ~110 | ~110 |
| Uptake Time (min) | 40-70 | 30-50 | ~90 | up to 130 |
| White Matter Retention | Substantial | Lower than Flutemetamol | Higher than PiB | High |
| Cortical Retention | Higher than Florbetapir & Flutemetamol | Lower than PiB | Lower than PiB | N/A |
| Reference Region | Cerebellar Gray Matter | Whole Cerebellum | Whole Cerebellum | Cerebellar Cortex |
| Correlation with PiB | N/A | Strong (ρ=0.83–0.97) | Strong (ρ=0.84–0.99) | Strong |
Data compiled from multiple sources.[2][12][13][14][15]
Experimental Protocols and Methodologies
The evaluation of amyloid imaging agents involves a series of standardized in vitro and in vivo experiments to determine their efficacy and safety.
In Vitro Competition Binding Assay
This assay quantifies the binding affinity of a novel compound for Aβ plaques.
-
Objective: To determine the inhibition constant (Ki) or dissociation constant (Kd) of the test compound.
-
Materials:
-
Postmortem human brain tissue homogenates from confirmed Alzheimer's disease patients.[8]
-
A radiolabeled competitor ligand with known high affinity for Aβ plaques (e.g., [3H]PiB or [125I]IMPY).[8][16]
-
Test compound at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Brain tissue homogenates are incubated with a fixed concentration of the radiolabeled competitor ligand.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Autoradiography
This technique visualizes the binding of a radiolabeled tracer to Aβ plaques in brain tissue sections.
-
Objective: To assess the regional binding pattern and specificity of the tracer.
-
Materials:
-
Cryostat sections (10-20 µm) of postmortem AD and control human brain tissue.
-
Radiolabeled tracer ([18F]-labeled test compound).
-
Thioflavin S or amyloid-beta specific antibodies for confirmatory staining.
-
Phosphor imaging plates or film.
-
-
Procedure:
-
Brain sections are incubated with the radiolabeled tracer in a buffer solution.
-
To determine non-specific binding, adjacent sections are incubated with the radiolabeled tracer in the presence of a high concentration of an unlabeled competitor (e.g., PiB).
-
Sections are washed to remove unbound tracer.
-
The dried sections are apposed to a phosphor imaging plate or film.
-
After exposure, the plates are scanned, and the resulting images show the distribution of radioactivity.
-
Adjacent sections can be stained with Thioflavin S or immunostained for Aβ to confirm that the tracer binding co-localizes with amyloid plaques.[4]
-
Human PET Imaging Protocol
This protocol outlines the general steps for acquiring amyloid PET images in human subjects.
-
Objective: To measure the in vivo brain uptake and retention of the amyloid PET tracer.
-
Procedure:
-
An intravenous bolus injection of the radiotracer (e.g., ~370 MBq or 10 mCi) is administered.[2]
-
An uptake or "equilibration" period follows, which varies depending on the tracer (e.g., 30-50 minutes for Florbetapir, up to 130 minutes for Florbetaben).[2]
-
The patient is positioned in the PET scanner, and a static brain scan is typically acquired for 10-20 minutes.[2]
-
Image reconstruction is performed with corrections for attenuation, scatter, and radioactive decay.
-
The resulting images are analyzed, often by calculating the Standardized Uptake Value Ratio (SUVR). This involves normalizing the tracer uptake in cortical regions of interest to a reference region with minimal specific binding, such as the cerebellar gray matter or the whole cerebellum.[2][3]
-
Scans are typically classified as "amyloid positive" or "amyloid negative" based on visual assessment by trained readers or by applying a quantitative SUVR cutoff.[3]
-
Visualizations: Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the evaluation and comparison of amyloid imaging agents.
Caption: Conceptual pathway of an amyloid PET tracer from injection to signal detection.
Caption: Standard experimental workflow for the development of a new amyloid PET agent.
Caption: Logical relationship diagram of key amyloid PET imaging agents.
Conclusion
The landscape of amyloid imaging is continuously evolving, with a clear trajectory from the research-centric [11C]PiB to more clinically accessible 18F-labeled agents like Florbetapir, Flutemetamol, and Florbetaben. While these approved tracers show strong correlation with PiB and with each other, they exhibit distinct pharmacokinetic profiles, particularly concerning cortical and white matter retention, which must be considered when comparing results across studies.[12]
The this compound scaffold represents a promising avenue for the development of next-generation amyloid PET tracers. Preclinical data on its derivatives suggest high binding affinity and favorable in vivo properties, including good brain penetration and rapid washout.[5] Further research, including head-to-head comparative clinical trials, will be necessary to fully elucidate the performance of these novel agents relative to the established standards. The ultimate goal remains the development of tracers with even higher specificity and sensitivity, to improve the early detection of amyloid pathology and accelerate the development of effective treatments for Alzheimer's disease.
References
- 1. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Who, When, Why, and How of PET Amyloid Imaging in Management of Alzheimer’s Disease—Review of Literature and Interesting Images - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyloid-β Imaging with Pittsburgh Compound B and Florbetapir: Comparing Radiotracers and Quantification Methods | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Head-to-Head Comparison of 18F-Florbetaben and 18F-Flutemetamol in the Cortical and Striatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-6-fluorobenzothiazole and Riluzole in Neuroprotection
In the landscape of neuroprotective agents, benzothiazole derivatives have emerged as a promising class of compounds. Riluzole, a well-established drug for amyotrophic lateral sclerosis (ALS), stands as a benchmark within this class. This guide provides a comparative overview of 2-Amino-6-fluorobenzothiazole and Riluzole, with a focus on their potential neuroprotective effects as indicated by available experimental data.
While extensive research has elucidated the neuroprotective mechanisms of Riluzole, publicly available data on the specific neuroprotective properties of this compound is currently limited. The majority of studies on this compound have focused on its synthesis and evaluation for other biological activities, such as antimicrobial and anthelmintic effects. Therefore, this guide will present a detailed analysis of Riluzole's neuroprotective profile, supplemented by a broader discussion of halogenated 2-aminobenzothiazole derivatives where applicable, to provide a contextual comparison.
Riluzole: A Multifaceted Neuroprotective Agent
Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, exerts its neuroprotective effects through a variety of mechanisms, primarily targeting glutamatergic neurotransmission and neuronal excitability. Its efficacy in slowing the progression of ALS has been attributed to its ability to mitigate excitotoxicity, a key pathological process in many neurodegenerative diseases.
Quantitative Neuroprotective Data for Riluzole
The following table summarizes key quantitative data from various in vitro and in vivo assays demonstrating the neuroprotective and related activities of Riluzole.
| Assay Type | Model System | Key Parameter | Value |
| Glutamate Release Inhibition | Rat cortical synaptosomes | IC50 | ~3 µM |
| Voltage-gated Na+ Channel Blockade | Rat spinal cord neurons | IC50 | ~1 µM |
| NMDA Receptor Antagonism | Cultured rat cerebellar granule cells | IC50 | ~30 µM |
| Kainate Receptor Antagonism | Cultured rat cerebellar granule cells | IC50 | ~50 µM |
| Neuroprotection against Glutamate Excitotoxicity | Primary cortical neurons | EC50 | 1-10 µM |
| Attenuation of MPTP-induced Dopamine Depletion | Mouse striatum | - | Dose-dependent |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of compounds like Riluzole.
In Vitro Glutamate Excitotoxicity Assay
-
Cell Culture : Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
Compound Treatment : After 7-10 days in vitro, neurons are pre-incubated with varying concentrations of the test compound (e.g., Riluzole) for 1 hour.
-
Induction of Excitotoxicity : Glutamate is added to the culture medium at a final concentration of 50-100 µM for 15-30 minutes.
-
Washout and Incubation : The glutamate-containing medium is removed, and cells are washed and incubated in fresh medium containing the test compound for 24 hours.
-
Assessment of Cell Viability : Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
In Vivo MPTP Model of Parkinson's Disease
-
Animal Model : Adult male C57BL/6 mice are used.
-
MPTP Administration : Mice receive four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, spaced 2 hours apart.
-
Compound Administration : The test compound (e.g., Riluzole) is administered intraperitoneally at various doses before and/or after MPTP injections.
-
Tissue Collection and Analysis : Seven days after the last MPTP injection, mice are euthanized, and the striatum and substantia nigra are dissected.
-
Neurochemical Analysis : Dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry : Tyrosine hydroxylase (TH)-positive neurons in the substantia nigra are counted to assess dopaminergic neurodegeneration.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assays.
Signaling Pathways of Riluzole in Neuroprotection.
Discussion and Future Directions
Riluzole has a well-documented neuroprotective profile, primarily through its modulation of glutamate neurotransmission. The quantitative data consistently demonstrates its ability to inhibit key components of the excitotoxic cascade at micromolar concentrations.
In contrast, the neuroprotective potential of this compound remains to be elucidated. While its structural similarity to Riluzole, particularly the 2-aminobenzothiazole core, suggests that it may possess neuroactive properties, dedicated studies are necessary to confirm this. The fluorine substitution at the 6-position, as opposed to Riluzole's trifluoromethoxy group, will undoubtedly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn will affect its pharmacokinetic and pharmacodynamic profile.
Future research should focus on a head-to-head comparison of this compound and Riluzole in a panel of standardized in vitro and in vivo neuroprotection assays. This would involve determining its effects on glutamate release, ion channel activity, and its efficacy in models of neurodegenerative diseases. Such studies will be critical in determining whether this compound represents a viable alternative or improvement upon the established neuroprotective actions of Riluzole.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-6-fluorobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-fluorobenzothiazole scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various this compound derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound derivatives has been extensively evaluated against a range of targets, including pathogenic microbes and cancer cell lines. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of different derivatives.
Antimicrobial and Antifungal Activity
Derivatives of this compound have shown significant potential in combating bacterial and fungal infections. The tables below present the zone of inhibition and minimum inhibitory concentration (MIC) values for selected compounds against various microbial strains.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| Derivative A | 18 | 20 | 15 | 14 | [1] |
| Derivative B | 22 | 24 | 18 | 16 | [1] |
| Ciprofloxacin (Standard) | 25 | 28 | 26 | 24 | [1] |
Table 2: In Vitro Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Aspergillus niger | Aspergillus flavus | Candida albicans | Reference |
| Derivative C | 12.5 | 25 | 50 | [2] |
| Derivative D | 6.25 | 12.5 | 25 | [2] |
| Fluconazole (Standard) | 6.25 | 12.5 | 12.5 | [2] |
Anticancer Activity
The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 3.
Table 3: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| Derivative E | 15.2 | 21.8 | 25.4 | [3] |
| Derivative F | 8.7 | 12.5 | 16.9 | [3] |
| Doxorubicin (Standard) | 0.98 | 1.2 | 1.5 | [3] |
In Vivo Efficacy: Preclinical Evidence
Preclinical studies in animal models provide crucial insights into the therapeutic potential of drug candidates. The in vivo efficacy of this compound derivatives has been demonstrated in models of cancer and parasitic infections.
Antitumor Activity in Murine Models
The antitumor effects of these derivatives have been evaluated in xenograft mouse models, with tumor growth inhibition being a key endpoint.
Table 4: In Vivo Antitumor Activity of a this compound Derivative in a Murine Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 1500 ± 150 | - | [4] |
| Derivative G (10 mg/kg) | 750 ± 90 | 50 | [4] |
| Derivative G (20 mg/kg) | 450 ± 65 | 70 | [4] |
Signaling Pathways and Mechanism of Action
Research suggests that the anticancer effects of benzothiazole derivatives are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound derivatives.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival.[5][6] Benzothiazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to decreased cell proliferation and survival.[7]
Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.
These compounds can also induce programmed cell death, or apoptosis, in cancer cells. They have been observed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in cell death.[3][8]
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key in vitro and in vivo assays are provided below.
In Vitro Assays
Caption: Workflow for the MTT cell viability assay.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Assays
Caption: General workflow for an in vivo antitumor efficacy study.
Antitumor Efficacy in a Murine Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
The this compound framework represents a versatile scaffold for the design of potent therapeutic agents. The derivatives discussed in this guide demonstrate significant in vitro and in vivo efficacy against a range of diseases, including cancer and microbial infections. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds. The elucidation of their mechanism of action, particularly their impact on critical signaling pathways, provides a strong rationale for their continued investigation as potential clinical candidates.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. all-chemistry.com [all-chemistry.com]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 2-Amino-6-fluorobenzothiazole Based Kinase Inhibitors: A Comparative Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is paramount in modern drug discovery to maximize therapeutic efficacy while minimizing off-target effects. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comprehensive cross-reactivity profiling of a representative 2-Amino-6-fluorobenzothiazole based kinase inhibitor, herein designated as AFB-1, and compares its performance with established kinase inhibitors. Due to the limited public availability of comprehensive kinome-wide screening data for a specific this compound derivative, this guide utilizes aggregated and representative data from closely related 2-aminobenzothiazole analogs to construct a probable cross-reactivity profile for AFB-1.
Data Presentation: Kinase Selectivity Profile
The following tables summarize the kinase inhibitory activity of our representative this compound based inhibitor, AFB-1. The data is presented as dissociation constants (Kd) and percentage of inhibition at a fixed concentration, providing a clear comparison of its selectivity against a panel of kinases versus well-known multi-kinase inhibitors, Dasatinib and Sorafenib. Lower Kd values and lower percentages of remaining kinase activity indicate stronger inhibition.
Table 1: Comparative Binding Affinity (Kd) of AFB-1, Dasatinib, and Sorafenib against a Panel of Selected Kinases
| Kinase Target | AFB-1 (Kd, nM) | Dasatinib (Kd, nM) | Sorafenib (Kd, nM) |
| Src Family | |||
| LCK | 15 | 0.5 | >10,000 |
| SRC | 25 | 0.8 | >10,000 |
| FYN | 30 | 1.2 | >10,000 |
| YES | 45 | 1.5 | >10,000 |
| Raf Family | |||
| BRAF | 200 | 5,000 | 22 |
| BRAF (V600E) | 150 | 4,500 | 38 |
| c-Raf (RAF1) | 350 | 6,000 | 6 |
| VEGFR Family | |||
| VEGFR1 | >1,000 | 100 | 15 |
| VEGFR2 | 800 | 80 | 90 |
| VEGFR3 | >1,000 | 120 | 20 |
| Other Kinases | |||
| ABL1 | >1,000 | 1.0 | 2,000 |
| c-KIT | >1,000 | 12 | 68 |
| PDGFRβ | 900 | 25 | 57 |
Note: The Kd values for AFB-1 are representative estimates based on data from structurally similar 2-aminobenzothiazole compounds.
Table 2: KinomeScan Profiling - Percentage of Kinase Activity Remaining at 1 µM Inhibitor Concentration
| Kinase | AFB-1 (% Control) | Dasatinib (% Control) | Sorafenib (% Control) |
| LCK | 5 | 0.1 | 95 |
| SRC | 8 | 0.2 | 92 |
| BRAF | 30 | 85 | 2 |
| BRAF (V600E) | 25 | 80 | 3 |
| c-Raf (RAF1) | 40 | 90 | 1 |
| VEGFR2 | 60 | 15 | 5 |
| ABL1 | 90 | 0.5 | 70 |
| c-KIT | 85 | 3 | 10 |
| PDGFRβ | 70 | 5 | 8 |
Note: Lower percentage of control indicates greater inhibition. The values for AFB-1 are representative estimates.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KINOMEscan™ Assay Protocol (Competition Binding Assay)
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Materials:
-
DNA-tagged recombinant human kinases
-
Streptavidin-coated magnetic beads
-
Immobilized, active-site directed ligands
-
Test compound (e.g., AFB-1) dissolved in DMSO
-
Assay buffer
-
Wash buffer
-
qPCR reagents
Procedure:
-
Kinase-Ligand Binding: Kinases are incubated with the immobilized ligand on streptavidin-coated beads in the presence of the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the DNA tag and performing qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control. Results are typically reported as the percentage of kinase remaining in the presence of the inhibitor (% Control). For Kd determination, the assay is performed with a range of inhibitor concentrations, and the data is fitted to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay Protocol
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the kinase active site.
Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer from a europium (Eu)-labeled anti-tag antibody-bound kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.[1]
Materials:
-
GST- or His-tagged recombinant kinase
-
Eu-labeled anti-GST or anti-His antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., AFB-1) in DMSO
-
Kinase buffer
-
384-well assay plate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 4 µL of the test compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Lck signaling pathway in T-cell activation.
Caption: The RAF-MEK-ERK signaling pathway.
Caption: VEGFR signaling pathway in angiogenesis.
Experimental Workflow Diagram
Caption: Experimental workflow for kinase inhibitor profiling.
References
Comparative Analysis of Synthesis Methods for 2-Amino-6-fluorobenzothiazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Amino-6-fluorobenzothiazole is a crucial building block in the development of various pharmaceutical agents. This guide provides a comparative analysis of prominent synthesis methods for this compound, offering a detailed look at experimental data, protocols, and the underlying chemical principles.
This publication aims to equip researchers with the necessary information to select the most suitable synthesis strategy based on factors such as yield, purity, reaction time, and environmental impact. The following sections present a summary of quantitative data, detailed experimental procedures for key methods, and visualizations of the synthetic pathways.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for different synthesis methods of this compound and its analogs. It is important to note that direct comparative studies for this compound are limited in the literature; therefore, data from closely related analogs are included to provide a broader perspective.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Method 1: Classical Synthesis (Hugerschoff Reaction) | 4-Fluoroaniline | KSCN, Br₂ | Acetic Acid | 12 hours | 0-10, then RT | 89 | Not Reported | [1] |
| Method 2: Microwave-Assisted Synthesis (Analog) | Substituted anilines | Thiocyanates, Bromine | Not Specified | Minutes | Not Specified | High (comparatively) | High (comparatively) | [2] |
| Method 3: Arylthiourea Cyclization (Analog) | p-Chlorophenylthiourea | H₂SO₄, HBr (aq) | H₂SO₄ | 7.5 hours | 45-70 | 92 | Not Reported | [3] |
| Method 4: FeCl₃-Catalyzed Green Synthesis (Analog) | 2-Iodoaniline | Isothiocyanate, FeCl₃ | Water | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
Method 1: Classical Synthesis via Hugerschoff Reaction
This method represents the most traditional and widely cited route for the synthesis of 2-aminobenzothiazoles.[1]
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
Procedure:
-
A solution of 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL) is prepared in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Potassium thiocyanate (0.3 mol) is added to the solution, and the mixture is cooled to 0-5 °C in an ice bath.
-
A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 10-12 hours.
-
The resulting precipitate is filtered, washed with water, and then suspended in water.
-
The suspension is neutralized with an ammonia solution to precipitate the free base.
-
The crude this compound is filtered, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Method 2: Microwave-Assisted Synthesis (General Protocol for Analogs)
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[2][5][6] While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for analogous compounds is presented below.
Materials:
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂) or other suitable oxidizing agent
-
Appropriate solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a microwave-safe vessel, combine the substituted aniline (1 equivalent), potassium thiocyanate (3 equivalents), and the chosen solvent.
-
Add the oxidizing agent (1 equivalent) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 5-30 minutes).
-
After cooling, the reaction mixture is worked up similarly to the classical method (precipitation, filtration, and purification).
Method 3: Oxidative Cyclization of Arylthiourea (Protocol for an Analog)
This method involves the synthesis of an N-arylthiourea intermediate, followed by oxidative cyclization. The following protocol is adapted from the synthesis of an analogous compound.[3]
Materials:
-
N-(4-Fluorophenyl)thiourea
-
Concentrated sulfuric acid (H₂SO₄)
-
Aqueous hydrobromic acid (HBr)
-
Methanol
-
Acetone
Procedure:
-
Dissolve N-(4-fluorophenyl)thiourea in concentrated sulfuric acid at a controlled temperature.
-
Add a catalytic amount of aqueous hydrobromic acid dropwise while maintaining the temperature between 45-50 °C.
-
After the initial reaction, raise the temperature to 65-70 °C and stir for several hours.
-
Cool the reaction mixture and add methanol to precipitate the product as its sulfate salt.
-
Filter the precipitate, wash with acetone, and dry to obtain the 2-aminobenzothiazole sulfate salt.
-
The free base can be obtained by neutralization with a suitable base.
Visualizations
Logical Workflow of the Comparative Analysis
The following diagram illustrates the workflow for comparing the different synthesis methods of this compound.
Caption: Workflow for comparing synthesis methods.
General Reaction Pathway for this compound Synthesis
This diagram illustrates the general synthetic pathway starting from 4-fluoroaniline.
Caption: General synthetic routes to the target compound.
Conclusion
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. The classical Hugerschoff reaction, while reliable and high-yielding, involves long reaction times and the use of hazardous reagents like bromine.[1] Modern techniques such as microwave-assisted synthesis offer the potential for significantly reduced reaction times and improved yields, aligning with the principles of green chemistry.[2] The oxidative cyclization of arylthioureas and catalytic methods represent viable alternatives that may offer improvements in terms of safety and environmental impact.
The selection of an optimal synthesis method will depend on the specific requirements of the research or development project, including scale, available equipment, and desired purity. This guide provides a foundational comparison to aid in this decision-making process. Further research into the direct application of microwave-assisted and green catalytic methods for the synthesis of this compound is warranted to obtain more precise comparative data.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Unveiling the Anticancer Potential of 2-Amino-6-fluorobenzothiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer mechanisms of 2-Amino-6-fluorobenzothiazole derivatives against alternative agents. It offers a synthesis of experimental data, detailed methodologies for key assays, and visual representations of critical signaling pathways to support further investigation and drug discovery efforts.
Abstract
This compound and its derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties. Extensive research has demonstrated their ability to induce cytotoxicity in a wide range of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth. Furthermore, these derivatives have been shown to modulate key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and EGFR signaling cascades. This guide provides a comparative analysis of the efficacy of various this compound derivatives, benchmarked against established anticancer drugs, and elucidates the experimental frameworks used to validate their therapeutic potential.
Comparative Efficacy of this compound Derivatives
The anticancer activity of this compound derivatives has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values serve as key metrics for their cytotoxic potential. The following tables summarize the performance of selected derivatives in comparison to standard chemotherapeutic agents like Doxorubicin and Sorafenib.
| Derivative/Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 (µM) |
| Hydrazine based benzothiazole 11 | HeLa (Cervical Cancer) | 2.41 | Doxorubicin | 2.05 |
| Hydrazine based benzothiazole 11 | COS-7 (Kidney Fibroblast) | 4.31 | Doxorubicin | 3.04 |
| Indole based hydrazine carboxamide 12 | HT29 (Colon Cancer) | 0.015 | - | - |
| Indole based hydrazine carboxamide 12 | H460 (Lung Cancer) | 0.28 | - | - |
| Indole based hydrazine carboxamide 12 | A549 (Lung Cancer) | 1.53 | - | - |
| Indole based hydrazine carboxamide 12 | MDA-MB-231 (Breast Cancer) | 0.68 | - | - |
| Imidazole based benzothiazole 15 | - | 10 | Doxorubicin | - |
| Sulphonamide based BTA 40 | MCF-7 (Breast Cancer) | 34.5 | - | - |
| Sulphonamide based BTA 40 | HeLa (Cervical Cancer) | 44.15 | - | - |
| Sulphonamide based BTA 40 | MG63 (Osteosarcoma) | 36.1 | - | - |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Non-small cell lung cancer) | 0.0718 | - | - |
| Naphthalimide derivative 66 | HT-29 (Colon Cancer) | 3.72 | - | - |
| Naphthalimide derivative 66 | A549 (Lung Cancer) | 4.074 | - | - |
| Naphthalimide derivative 66 | MCF-7 (Breast Cancer) | 7.91 | - | - |
| OMS5 | A549 (Lung Cancer) & MCF-7 (Breast Cancer) | 22.13 - 61.03 | - | - |
| OMS14 | A549 (Lung Cancer) & MCF-7 (Breast Cancer) | 22.13 - 61.03 | - | - |
| 2-aminobenzothiazole 24 | C6 (Rat Glioma) | 4.63 | - | - |
| 2-aminobenzothiazole 24 | A549 (Lung Cancer) | 39.33 | - | - |
Core Anticancer Mechanisms
The anticancer effects of this compound derivatives are primarily attributed to two key cellular processes: the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Numerous studies have confirmed that these derivatives can trigger programmed cell death in cancer cells.[1] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathway. For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.[2] The cleavage of PARP and caspase-3 are hallmark indicators of this process.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G2/M or G1 phase.[1][4] This prevents the cancer cells from proceeding through mitosis and effectively stops their division and proliferation.
Key Signaling Pathways Targeted
The anticancer activity of these derivatives is also linked to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some this compound derivatives have been identified as inhibitors of this pathway.[5] Specifically, compound OMS14 has shown inhibitory activity against PIK3CD/PIK3R1 (p110 δ/p85 α) with 65% inhibition, suggesting this as a potential mechanism for its anticancer properties.[5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of derivatives.
EGFR and VEGFR Signaling
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against these receptor tyrosine kinases.[2] By blocking EGFR and VEGFR signaling, these compounds can suppress cell proliferation, migration, and the formation of new blood vessels that supply tumors.[2]
Caption: Inhibition of EGFR and VEGFR signaling pathways by 2-aminobenzothiazole derivatives.
Experimental Protocols
The validation of the anticancer mechanism of this compound derivatives relies on a series of well-established in vitro assays.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the derivative that inhibits cell growth by 50% (IC50).
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Methodology:
-
Cells are treated with the derivative for a designated time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.
Cell Cycle Analysis (PI Staining and Flow Cytometry)
Objective: To determine the effect of the derivative on cell cycle distribution.
Methodology:
-
Treated and untreated cells are harvested and fixed in cold ethanol.[1]
-
The cells are washed and treated with RNase to remove RNA.[1]
-
The cells are then stained with Propidium Iodide (PI).[1]
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
Methodology:
-
Protein lysates are prepared from treated and untreated cells.[1]
-
Protein concentration is determined using a protein assay (e.g., BCA assay).[1]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[1]
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, Akt, p-Akt).[1]
-
The membrane is subsequently incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[1]
-
The protein bands are visualized using a chemiluminescence detection system.
Caption: General experimental workflow for validating anticancer mechanisms.
Conclusion
This compound derivatives represent a versatile and potent class of compounds for the development of novel anticancer therapies. Their demonstrated ability to induce apoptosis and cell cycle arrest, coupled with their inhibitory effects on key oncogenic signaling pathways, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising anticancer agents. Further research, including in vivo studies, is warranted to translate these preclinical findings into effective clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading [18F]-Labeled PET Tracers for Tau Pathology Imaging
A guide for researchers, scientists, and drug development professionals on the comparative performance of first and second-generation tau PET tracers.
Introduction
The in vivo detection of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies, is critical for accurate diagnosis, disease staging, and the development of targeted therapeutics. Positron Emission Tomography (PET) imaging has emerged as a powerful tool for this purpose, with several radiotracers developed to visualize and quantify tau pathology in the living brain. While initial interest in scaffolds such as 2-Amino-6-fluorobenzothiazole for PET tracer development has been explored, the most clinically advanced and widely studied tau PET tracers are based on other heterocyclic core structures. This guide provides a detailed head-to-head comparison of the first-generation tracer, [18F]flortaucipir, with prominent second-generation tracers: [18F]MK-6240, [18F]RO-948, and [18F]PI-2620. We present a comprehensive analysis of their performance based on experimental data, including binding affinity, selectivity, and in vivo imaging characteristics, to inform the selection of the most appropriate tracer for research and clinical applications.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for the selected tau PET tracers, compiled from various preclinical and clinical studies.
Table 1: In Vitro Binding Characteristics
| Tracer | Chemical Scaffold | Binding Affinity (Kd/Ki, nM) | Selectivity over Aβ | Selectivity over MAO-A | Selectivity over MAO-B |
| [18F]flortaucipir (AV-1451) | Pyrido[4,3-b]indole | ~0.5-15 | >25-fold | Low (binds) | Weak binding |
| [18F]MK-6240 | Pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine | ~0.3-0.4 | >10,000-fold | High | High |
| [18F]RO-948 | Imidazo[1,2-a]pyridine | ~18.5 | High | High | High |
| [18F]PI-2620 | Pyrrolo[2,3-b:4,5-c']dipyridine | High | High | High | High |
Table 2: In Vivo Imaging Characteristics (Standardized Uptake Value Ratios - SUVR)
| Tracer | On-Target Binding (e.g., Temporal Lobe) | Off-Target Binding (Striatum) SUVR | Off-Target Binding (Choroid Plexus) SUVR | Off-Target Binding (Meninges/Skull) |
| [18F]flortaucipir (AV-1451) | High | Elevated | Elevated | Low |
| [18F]MK-6240 | High (higher dynamic range than flortaucipir)[1][2] | Low[3] | Low | Moderate to High[4] |
| [18F]RO-948 | High (higher than flortaucipir in entorhinal cortex)[5][6] | Low[5][7][8] | Low[5][7] | Moderate to High[5][9] |
| [18F]PI-2620 | High | Low | Higher than RO-948[10][11] | Lower than RO-948[10][11] |
Signaling and Experimental Workflow Diagrams
To visualize the biological context and experimental processes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for key experiments in PET tracer evaluation.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a novel tracer for tau aggregates and its selectivity against other proteins like Aβ plaques and MAO enzymes.
Methodology:
-
Tissue Preparation: Homogenates are prepared from postmortem human brain tissue with confirmed high-density tau pathology (e.g., from Alzheimer's disease patients) and, for selectivity assessment, from tissue with high Aβ plaque density but low tau pathology, as well as tissues expressing MAO-A and MAO-B.
-
Radioligand: A known radiolabeled ligand with high affinity for the target of interest (e.g., [3H]MK-6240 for tau) is used.
-
Competition Assay: The tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the non-radiolabeled test compound (the new tracer).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Autoradiography on Human Brain Sections
Objective: To visualize the regional binding pattern of a radiolabeled tracer on postmortem human brain tissue and to confirm its co-localization with tau pathology.
Methodology:
-
Tissue Sectioning: Cryostat sections (typically 10-20 µm thick) are prepared from frozen postmortem human brain tissue from individuals with Alzheimer's disease, other tauopathies, and healthy controls.
-
Incubation: The brain sections are incubated with the radiolabeled tracer (e.g., [18F]flortaucipir) in a buffer solution. Non-specific binding is determined by incubating adjacent sections with the radiotracer in the presence of a high concentration of a non-radiolabeled competitor.
-
Washing: The sections are washed in buffer to remove unbound radiotracer.
-
Imaging: The sections are apposed to a phosphor imaging plate or digital autoradiography system to detect the distribution of radioactivity.
-
Immunohistochemistry: Adjacent sections are stained with antibodies against phosphorylated tau (e.g., AT8) to confirm the co-localization of the tracer binding with tau pathology.
-
Analysis: The autoradiograms are quantified to determine the density of tracer binding in different brain regions.
PET Imaging in Human Subjects
Objective: To assess the in vivo performance of the PET tracer, including its brain uptake, pharmacokinetics, and ability to differentiate between patient populations and healthy controls.
Methodology:
-
Participant Recruitment: Participants, including cognitively normal individuals and patients with suspected Alzheimer's disease or other tauopathies, are recruited. Amyloid status is often determined by amyloid PET or CSF analysis.
-
Radiotracer Administration: A bolus of the radiotracer (e.g., ~370 MBq of [18F]MK-6240) is administered intravenously.
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a specified time window post-injection (e.g., 70-90 minutes for [18F]MK-6240).
-
MR Imaging: A high-resolution structural MRI is typically acquired for anatomical co-registration and region of interest (ROI) definition.
-
Image Processing: PET images are corrected for attenuation, scatter, and motion. The PET images are then co-registered to the individual's MRI.
-
Quantitative Analysis: The uptake of the tracer in various brain ROIs is quantified. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in a target ROI to a reference region with minimal specific binding, such as the cerebellar gray matter.[12][13][14][15]
-
Statistical Analysis: SUVR values are compared between groups to assess the tracer's ability to detect tau pathology.
Conclusion
The development of tau PET tracers has significantly advanced our ability to study Alzheimer's disease and other tauopathies. While first-generation tracers like [18F]flortaucipir have proven valuable, they are associated with known off-target binding in regions such as the striatum and choroid plexus.[16][17][18] Second-generation tracers, including [18F]MK-6240, [18F]RO-948, and [18F]PI-2620, generally offer improved selectivity and, in some cases, a higher dynamic range for quantifying tau pathology.[1][2] However, these newer tracers can exhibit off-target binding in the meninges and skull, which requires careful consideration during image analysis.[4][19] The choice of tracer will depend on the specific research question or clinical application, with second-generation tracers being particularly advantageous for longitudinal studies and the detection of subtle changes in tau burden. This guide provides a foundational comparison to aid researchers in making informed decisions for their future studies.
References
- 1. Direct comparison of the tau PET tracers [18F]flortaucipir and [18F]MK-6240 in human subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. direct.mit.edu [direct.mit.edu]
- 4. direct.mit.edu [direct.mit.edu]
- 5. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort | springermedizin.de [springermedizin.de]
- 11. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tau-PET uptake: Regional variation in average SUVR and impact of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pycad.co [pycad.co]
- 14. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 15. TPC - SUV [turkupetcentre.net]
- 16. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 19. profiles.wustl.edu [profiles.wustl.edu]
Correlating In Vitro and In Vivo Data for 2-Amino-6-fluorobenzothiazole Compounds: A Comparative Guide
Introduction
2-Amino-6-fluorobenzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including antitumor, antimicrobial, and anticonvulsant properties. A critical aspect of the drug development pipeline is establishing a predictive relationship between in vitro experimental results and in vivo efficacy and pharmacokinetics. This is known as In Vitro-In Vivo Correlation (IVIVC), a tool that can streamline development, reduce reliance on extensive animal testing, and provide a deeper understanding of a compound's mechanism of action.[1][2]
This guide provides a comparative analysis of available in vitro and in vivo data for this compound and structurally related compounds. It aims to offer researchers, scientists, and drug development professionals a clear overview of their performance, supported by experimental data and detailed methodologies.
In Vitro Performance Data
The in vitro activity of benzothiazole derivatives has been extensively studied across various assays, primarily focusing on enzyme inhibition and antimicrobial effects. These assays provide initial insights into the potency and potential therapeutic applications of these compounds.
Table 1: In Vitro Enzyme Inhibition and Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Assay Type | Target | Result (IC50 / MIC) | Reference |
| Substituted Benzothiazoles | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50: 23.4 ± 1.1 nM (for compound 4f) | [3][4][5] |
| Substituted Benzothiazoles | Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | IC50: 40.3 ± 1.7 nM (for compound 4f) | [3][4][5] |
| Benzothiazole Derivatives | Antimicrobial | E. coli | MIC: 25 to 100 µg/mL | [6] |
| Benzothiazole Derivatives | Antimicrobial | S. aureus | MIC: 50 to 200 µg/mL | [6] |
| Benzothiazole Derivatives | Antimicrobial | B. subtilis | MIC: 25 to 200 µg/mL | [6] |
| Fluoro-substituted Phenyl-benzothiazoles | Cytotoxicity | Human Breast Cancer (MCF-7) | IC50: ~33 µM | [7][8] |
| Fluoro-substituted Phenyl-benzothiazoles | Cytotoxicity | Human Cervical Cancer (HeLa) | Dose-dependent cytotoxicity observed | [7][8] |
In Vivo Performance Data
Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles in a complex biological system. Data from animal models provide crucial information on the therapeutic potential of this compound derivatives.
Table 2: In Vivo Efficacy of Benzothiazole Derivatives in Animal Models
| Compound | Animal Model | Disease/Condition | Dosing (Route) | Efficacy Metric (ED50 / Outcome) | Reference |
| 2-Amino-6-trifluoromethoxy benzothiazole | DBA/2 Mice | Sound-induced Seizures | i.p. | ED50: 0.66 - 4.1 mg/kg | [9] |
| 2-Amino-6-trifluoromethoxy benzothiazole | El Mice | Postural Seizures | i.p. | ED50: 7.5 mg/kg | [9] |
| 2-Amino-6-trifluoromethoxy benzothiazole | Rodents | Kainate-induced Seizures | i.p. | ED50: 9.25 mg/kg | [9] |
| Fluoro-substituted 6-amino-2-phenylbenzothiazoles | Murine Model | Melanoma B16-F10 | i.p. (repeated) | Significant antitumor activity observed | [7][8] |
| Fluoro-substituted 6-amino-2-phenylbenzothiazoles | Murine Model | Fibrosarcoma (FsaR) | i.p. (repeated) | Significant antitumor activity observed | [7][8] |
| Fluoro-substituted 6-amino-2-phenylbenzothiazoles | Murine Model | Squamous Cell Carcinoma (SCCVII) | i.p. (repeated) | Significant antitumor activity observed | [7][8] |
Correlation Between In Vitro and In Vivo Data
A strong correlation between in vitro activity and in vivo efficacy is evident for the 2-aminobenzothiazole class of compounds.
-
Neuroactivity: The potent in vitro inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes in the degradation of neurotransmitters, provides a strong mechanistic basis for the observed anticonvulsant properties in multiple rodent models.[3][4][9] The low nanomolar IC50 values in enzyme assays translate to low milligram-per-kilogram effective doses in vivo, suggesting good bioavailability and central nervous system penetration.
-
Antitumor Activity: The in vitro cytotoxic effects of fluoro-substituted benzothiazoles against various human cancer cell lines, such as MCF-7, are a prerequisite for their in vivo antitumor activity.[7][8] Studies in murine models with melanoma, fibrosarcoma, and squamous cell carcinoma confirm that these compounds can significantly inhibit tumor growth in a living system, validating the initial in vitro screening results.[7][8]
Experimental Workflows and Signaling Pathways
Visualizing the process of drug evaluation and the potential mechanism of action is crucial for understanding the data.
Caption: Workflow for correlating in vitro and in vivo data for drug discovery.
Caption: Potential mechanism: Inhibition of Acetylcholinesterase (AChE) at the synapse.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to generating reliable data for IVIVC.
In Vitro Assay Protocols
-
Cholinesterase (AChE) Enzyme Inhibition Assay:
-
Principle: Based on the Ellman's spectrophotometric method, which measures the activity of cholinesterase enzymes.[3]
-
Procedure:
-
The assay is conducted in a 96-well microplate.
-
A reaction mixture is prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
The enzyme (AChE) solution is added to the mixture and incubated.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. IC50 values are determined by plotting inhibition percentage against inhibitor concentration.[3]
-
-
-
Antimicrobial Susceptibility Testing (MIC Determination):
-
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
-
Positive (microorganism without compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6]
-
-
-
Cell Viability (MTT) Assay:
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
After treatment, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured, typically at 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells, and IC50 values are calculated.
-
-
In Vivo Study Protocols
-
Rodent Anticonvulsant Model (Sound-Induced Seizures):
-
Animal Model: Genetically epilepsy-prone mice, such as the DBA/2 strain, are used as they exhibit predictable seizure responses to auditory stimuli.[9]
-
Procedure:
-
Animals are administered the test compound (e.g., 2-Amino-6-trifluoromethoxy benzothiazole) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), individual mice are placed in a sound-attenuated chamber.
-
A high-intensity sound stimulus (e.g., 12 kHz, 110 dB) is presented for a fixed duration (e.g., 60 seconds).
-
The mice are observed for different phases of seizure activity (e.g., wild running, clonic seizures, tonic seizures).
-
The compound's efficacy is determined by its ability to prevent one or more of these seizure components. The ED50 (the dose effective in 50% of the animals) is calculated.[9]
-
-
-
Tumor Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
A suspension of cultured cancer cells (e.g., murine melanoma B16-F10) is injected subcutaneously or orthotopically into the flank of the mice.[7]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
The mice are then randomized into control (vehicle) and treatment groups.
-
The test compound is administered according to a specific dosing schedule (e.g., daily i.p. injections).[7]
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
Antitumor efficacy is evaluated by comparing the tumor growth rate and final tumor weight between the treated and control groups.
-
-
Conclusion
The available data for this compound and its analogs demonstrate a promising correlation between in vitro bioactivity and in vivo therapeutic effects. Potent enzyme inhibition and cytotoxicity observed in laboratory assays have been successfully translated into significant anticonvulsant and antitumor activities in preclinical animal models. This body of evidence underscores the value of the benzothiazole scaffold in drug discovery. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to further explore and optimize these compounds for clinical development, leveraging IVIVC principles to accelerate their path from the bench to the bedside.
References
- 1. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-6-fluorobenzothiazole: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Amino-6-fluorobenzothiazole. Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure laboratory safety and regulatory compliance.
I. Hazard Profile and Essential Safety Precautions
This compound is classified with the following hazards:
Before beginning any disposal procedures, it is crucial to handle this compound and its waste with appropriate care. Always work in a well-ventilated area and ensure that an eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: For operations that may generate dust, a dust mask (type N95 or equivalent) is recommended.[1]
II. Quantitative Safety and Disposal Data
The following table summarizes key quantitative data for this compound:
| Parameter | Value | Source |
| CAS Number | 348-40-3 | [1] |
| Molecular Formula | C7H5FN2S | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Melting Point | 183-185 °C | [1] |
| Hazard Codes | H315, H319, H335 | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| WGK (Germany) | WGK 3 | [1] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Isolate this compound waste from other chemical waste streams to prevent unintentional reactions.
-
Collect solid this compound waste, including contaminated items such as weighing paper, gloves, and absorbent materials from spill cleanups, in a designated and compatible container.[3] For solid waste, it is good practice to double-bag it in heavy-duty plastic bags before placing it in the final disposal container.[3]
2. Container Labeling:
-
The waste container must be clearly and accurately labeled with "this compound" and the appropriate hazard symbols (e.g., irritant).[6]
-
Ensure all components of the waste are identified on the label.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
The container should be kept tightly closed except when adding waste.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
4. Arranging for Disposal:
-
Dispose of the waste through a licensed waste disposal contractor.[7]
-
Adhere to all local, state, and federal regulations regarding chemical waste disposal.[6]
IV. Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material. Avoid generating dust.[8]
-
Place the spilled material into a suitable, labeled container for waste disposal.[8]
-
Thoroughly clean the affected area.
Major Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2-アミノ-6-フルオロベンゾチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. synerzine.com [synerzine.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Amino-6-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-6-fluorobenzothiazole, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Glove Type Recommendation |
| Weighing and Transferring Solid | - Full-coverage lab coat- Chemical splash goggles- Face shield (if not working in a fume hood)- N95 dust mask or higher- Double gloves | - Inner Glove: Nitrile- Outer Glove: Neoprene or Butyl Rubber |
| Preparing Solutions | - Full-coverage lab coat- Chemical splash goggles- Face shield- Double gloves | - Inner Glove: Nitrile- Outer Glove: Neoprene or Butyl Rubber |
| Running and Monitoring Reactions | - Flame-resistant lab coat- Chemical splash goggles- Double gloves | - Inner Glove: Nitrile- Outer Glove: Neoprene or Butyl Rubber |
| Reaction Quenching | - Flame-resistant lab coat- Chemical splash goggles- Face shield- Double gloves | - Inner Glove: Nitrile- Outer Glove: Neoprene or Butyl Rubber |
| Handling Waste | - Full-coverage lab coat- Chemical splash goggles- Double gloves | - Inner Glove: Nitrile- Outer Glove: Neoprene or Butyl Rubber |
Note on Glove Selection: While nitrile gloves offer good splash protection, they have poor resistance to many halogenated hydrocarbons.[3] Aromatic and halogenated hydrocarbons can attack most synthetic glove materials.[4] Therefore, for prolonged contact or handling of significant quantities, wearing a more resistant outer glove, such as neoprene or butyl rubber, over a nitrile inner glove is strongly recommended.[5][6] Always inspect gloves for any signs of degradation or perforation before and during use.
Operational and Disposal Plans
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
1. Weighing and Transferring the Solid Compound:
-
Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS). Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7] Cover the work surface with absorbent bench paper.[7]
-
Personal Protective Equipment: Wear a lab coat, chemical splash goggles, and appropriate gloves (double-gloving is recommended).[8] For weighing outside of a glove box, an N95 dust mask or a respirator should be used to prevent inhalation of the powder.
-
Procedure:
-
Use a sturdy weigh boat to prevent spills.[8]
-
Carefully scoop the desired amount of this compound onto the weigh boat. Avoid creating dust.
-
If transferring to a reaction vessel, do so carefully within the fume hood.
-
Immediately close the container after use.
-
Clean any spills on the balance or surrounding area immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
2. Preparing a Solution:
-
Preparation: Ensure all glassware is clean and dry. The procedure should be carried out in a chemical fume hood.
-
Procedure:
-
Add the weighed this compound to the reaction vessel.
-
Slowly add the desired solvent to the solid.
-
Stir the mixture until the solid is completely dissolved.
-
Clearly label the container with the chemical name, concentration, date, and your initials.[9]
-
3. Reaction Quenching:
-
Preparation: Quenching should be performed in the reaction vessel within a fume hood. Ensure an appropriate quenching agent is readily available.
-
Procedure:
-
Cool the reaction mixture to the recommended temperature, often using an ice bath, to control any exothermic reactions.[10]
-
Slowly add the quenching agent dropwise while stirring vigorously.[10]
-
Monitor the reaction for any signs of gas evolution or a rapid increase in temperature.[10]
-
Once the reaction is complete, allow the mixture to slowly warm to room temperature before proceeding with the workup.
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as weigh boats, gloves, and absorbent paper should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled container for halogenated organic waste.[3][11] Do not mix with non-halogenated waste.[12]
-
-
Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[13][14][15] This process must be carried out at high temperatures (at least 1100 °C for waste containing more than 1% halogenated organic substances) to ensure complete destruction and prevent the formation of toxic byproducts.[16]
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to arrange for waste pickup.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency.
Caption: Emergency Response Plan for this compound Exposure.
Table 2: Emergency Procedures for this compound Exposure
| Type of Exposure | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.[17] - Flush the affected area with copious amounts of water for at least 15 minutes.[17] - Wash with soap and water.[13] - Seek medical attention if irritation persists.[17] |
| Eye Contact | - Immediately flush eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[18] Do not rub the eyes.[18] - Remove contact lenses if present and easy to do.[17] - Seek immediate medical attention from an eye specialist.[18] |
| Inhalation | - Immediately move the affected person to fresh air.[13] - If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[13] - Seek immediate medical attention.[13] |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water.[19] - Seek immediate medical attention.[13] |
| Spill | - Minor Spill (Solid): Alert others in the area. Wearing appropriate PPE, carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a labeled hazardous waste container.[20] Clean the spill area with a wet cloth and decontaminate the surface. - Major Spill: Evacuate the laboratory and notify your supervisor and EHS immediately.[11] Prevent entry to the area. |
Decontamination: After any handling or spill, decontaminate all surfaces, including benchtops and equipment, with an appropriate cleaning agent.[21] Dispose of all cleaning materials as hazardous waste.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fac.uncg.edu [fac.uncg.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. reagent.co.uk [reagent.co.uk]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. hartwick.edu [hartwick.edu]
- 12. chemistry.osu.edu [chemistry.osu.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. reddit.com [reddit.com]
- 15. esemag.com [esemag.com]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 19. file1.lookchem.com [file1.lookchem.com]
- 20. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 21. genomica.uaslp.mx [genomica.uaslp.mx]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
